4,5-Dichloro-2-methylimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310090 | |
| Record name | 4,5-Dichloro-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-33-0 | |
| Record name | 15965-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dichloro-2-methylimidazole chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5-Dichloro-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic organic compound. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental contexts. Due to a lack of specific documented biological pathways for this compound, this guide presents a putative synthesis pathway and a general analytical workflow. All quantitative data are summarized for clarity, and methodologies for key experimental procedures found for related compounds are detailed to provide a practical framework for researchers.
Chemical Structure and Identification
This compound is characterized by an imidazole ring substituted with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.
-
IUPAC Name: 4,5-dichloro-2-methyl-1H-imidazole
-
CAS Number: 15965-33-0
-
InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
-
Canonical SMILES: CC1=NC(=C(N1)Cl)Cl
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H4Cl2N2 | [1][2] |
| Molecular Weight | 150.99 g/mol | [1][2] |
| Melting Point | 246-248°C | [1] |
| Boiling Point | 345.3°C at 760 mmHg | [2] |
| Appearance | Pale cream to brown powder or lumps | |
| Solubility | Soluble in water | [3] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general methodology can be inferred from the synthesis of similar imidazole derivatives. The following represents a plausible synthetic approach.
Synthesis of Imidazole Derivatives (General Protocol)
A common method for synthesizing the imidazole ring is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For 2-methylimidazole derivatives, acetaldehyde would be the aldehyde component.
Reaction: A mixture of glyoxal, acetaldehyde, and ammonia can be reacted to form 2-methylimidazole. Subsequent chlorination would be required to produce this compound.
Purification: Purification of imidazole compounds often involves recrystallization. A patent for a related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, describes a purification method involving:
-
Dissolving the crude product in a mixed solution of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., 10% sodium carbonate).[4]
-
Stirring the mixture at a raised temperature (e.g., 50°C) for a period (e.g., 2 hours).[4]
-
Separating the aqueous layer.[4]
-
Cooling the aqueous layer and neutralizing it with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the purified product.[4]
-
Filtering and drying the solid product.[4]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The analysis of imidazole derivatives is commonly performed using HPLC. While a specific protocol for this compound is not detailed, a general method for related methylimidazoles can be adapted.
Instrumentation:
-
Agilent 6460 Triple Quadrupole LC/MS or similar.[2]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm.[2]
Mobile Phase and Conditions for a related compound (4-Methylimidazole):
-
A mixture of acetonitrile and an ionic reagent solution (e.g., 16 mmol·L-1 sodium dodecyl sulfate and 17 mmol·L-1 potassium dihydrogen phosphate at pH 3.5) in a 40:60 ratio can be used as the mobile phase in an isocratic elution.[5]
-
Detection is typically carried out using a diode array detector at a wavelength of 210 nm.[5]
Sample Preparation (Example for a beverage sample):
-
Measure 3.0 mL of the sample into a 5-mL volumetric flask.[2]
-
Adjust the pH to approximately 7.0 with ammonium hydroxide.[2]
-
Add water to the mark and mix using sonication.[2]
-
Transfer 1.0 mL of this mixture to a 10-mL volumetric flask with 8 mL of acetonitrile.[2]
-
Mix using sonication before adding acetonitrile to the final volume.[2]
Visualized Workflows
Putative Synthetic and Purification Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of this compound, based on general principles of imidazole synthesis and purification methods for related compounds.
Caption: A potential synthesis and purification workflow for this compound.
General Analytical Workflow
This diagram outlines a typical analytical workflow for the identification and quantification of a methylimidazole compound in a sample matrix using HPLC-MS.
Caption: A general analytical workflow for methylimidazole compounds.
Biological Activity and Signaling Pathways
There is a lack of specific information in the reviewed scientific literature concerning the biological activities and associated signaling pathways of this compound. While other imidazole derivatives have been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and antifungal properties, these activities have not been explicitly attributed to this compound.[6] Further research is required to elucidate the biological role and mechanism of action of this specific compound.
Conclusion
References
- 1. prepchem.com [prepchem.com]
- 2. agilent.com [agilent.com]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. derpharmachemica.com [derpharmachemica.com]
physicochemical characteristics of 4,5-Dichloro-2-methylimidazole
An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-methylimidazole
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. It covers essential properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
This compound is a halogenated heterocyclic organic compound. Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and analytical characterization.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4,5-dichloro-2-methyl-1H-imidazole | [1] |
| CAS Number | 15965-33-0 | [1][2] |
| Molecular Formula | C₄H₄Cl₂N₂ | [1][2][3] |
| Molecular Weight | 150.99 g/mol | [1][2][4] |
| Melting Point | 246-248°C (may decompose) | [1][2] |
| Boiling Point | 345.3°C at 760 mmHg | [3] |
| Flash Point | 193.4°C | [3] |
| Appearance | Pale cream to pale brown powder or lumps | [5] |
| Purity | ≥96.0% (HPLC) | [5] |
| InChI Key | ZWRYWVBALYOSPQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While comprehensive public datasets are limited, the following represents expected spectral characteristics based on available information and analysis of similar structures.[6][7]
Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | N-H |
| ~2.3 | Singlet | 3H | C-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-2 (bearing methyl group) |
| ~118 | C-4/C-5 (bearing chlorine) |
| ~14 | C-CH₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-2800 | N-H stretch (broad) |
| ~2950 | C-H stretch (methyl) |
| ~1580 | C=N stretch |
| ~1450 | C=C stretch |
| 800-700 | C-Cl stretch |
Table 5: Mass Spectrometry Data
| Parameter | Value | Source(s) |
| Ionization Mode | Electron Ionization (EI) | [7] |
| Monoisotopic Mass | 149.97516 Da | [8] |
| Major Fragments (m/z) | 150 (M+), 149, 114, 81 | [7][8] |
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis and analysis of this compound in a research setting.
Protocol 1: Synthesis via Radziszewski Reaction
This protocol outlines a plausible synthesis adapted from the general Radziszewski reaction, a common method for preparing substituted imidazoles.[9]
Materials:
-
Dichloroglyoxal
-
Acetaldehyde
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dichloroglyoxal (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add acetaldehyde (1 equivalent) dropwise with stirring.
-
Slowly add an excess of concentrated ammonium hydroxide (3-4 equivalents) to the mixture. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Analytical Characterization by HPLC-MS
This protocol provides a method for assessing the purity and confirming the identity of the synthesized compound, based on standard analytical techniques for related imidazole derivatives.[10][11]
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
Procedure:
-
Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 220 nm).
-
The eluent is introduced into the ESI-MS source.
-
Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak [M+H]⁺ at m/z 151.
Visualizations
The following diagrams illustrate key logical workflows relevant to the study of this compound.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H-Imidazole,2-methyl,4,5-dichloro (CAS 15965-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1H-Imidazole,2-methyl,4,5-dichloro [webbook.nist.gov]
- 8. PubChemLite - this compound (C4H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 9. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Spectroscopic data analysis of 4,5-Dichloro-2-methylimidazole (NMR, IR, Mass Spec)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-dichloro-2-methylimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a foundational resource for the structural elucidation and characterization of this and related molecules. The guide includes tabulated spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis to aid researchers in their endeavors.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many biologically active molecules, and halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide presents a multi-faceted spectroscopic analysis, integrating data from ¹H NMR, ¹³C NMR, IR, and MS to provide a complete structural profile.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is based on predictive models and analysis of structurally similar compounds, such as 4,5-dichloroimidazole.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 - 2.5 | Singlet | 3H | -CH₃ |
| ~12.0 - 13.0 (broad) | Singlet | 1H | N-H |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C2 |
| ~115 | C4/C5 |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 (broad) | Medium-Strong | N-H stretch |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=N stretch |
| ~1450 | Medium | C-H bend (methyl) |
| ~800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Proposed Fragment |
| 150 | High | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |
| 152 | High | [M+2]⁺ (Isotope peak, ³⁵Cl, ³⁷Cl) |
| 154 | Medium | [M+4]⁺ (Isotope peak, ³⁷Cl, ³⁷Cl) |
| 115 | Medium | [M - Cl]⁺ |
| 79 | Medium | [M - Cl - HCl]⁺ |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are often required due to the low natural abundance of ¹³C and longer relaxation times.
IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
The sample is heated to induce vaporization into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Interpretation of Spectroscopic Data
The combined spectroscopic data provides a coherent structural picture of this compound.
-
¹H NMR: The predicted spectrum suggests the presence of a methyl group and an N-H proton. The downfield shift of the N-H proton is characteristic of its acidic nature and involvement in hydrogen bonding. The methyl group's chemical shift is in the expected range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.
-
¹³C NMR: The predicted ¹³C NMR spectrum indicates three distinct carbon environments. The downfield signal corresponds to the C2 carbon, which is bonded to two nitrogen atoms. The signal around 115 ppm is assigned to the two equivalent chlorine-substituted carbons (C4 and C5). The upfield signal is characteristic of the methyl group carbon.
-
IR Spectroscopy: The broad absorption in the N-H stretching region is indicative of hydrogen bonding. The C-H stretching of the methyl group is also observed. The C=N stretching vibration is characteristic of the imidazole ring. The strong absorption in the lower wavenumber region confirms the presence of carbon-chlorine bonds.
-
Mass Spectrometry: The mass spectrum shows a clear molecular ion peak cluster with a characteristic 9:6:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is definitive for a molecule containing two chlorine atoms. The fragmentation pattern, showing the loss of a chlorine atom and subsequently HCl, is consistent with the proposed structure.
Conclusion
The spectroscopic data from NMR, IR, and Mass Spectrometry collectively provide a robust confirmation of the structure of this compound. This technical guide serves as a valuable resource for scientists and researchers, offering a detailed summary of the expected spectral features and the experimental protocols required for their acquisition. The presented workflow further provides a logical framework for the spectroscopic analysis of this and other novel organic compounds.
Unveiling the Solubility Profile of 4,5-Dichloro-2-methylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of 4,5-dichloro-2-methylimidazole, a key heterocyclic compound with significant potential in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and biological activity assessment. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these studies.
Core Physicochemical Properties
This compound is a solid compound with the molecular formula C4H4Cl2N2 and a molar mass of 150.99 g/mol .[1] Its melting point is in the range of 246-248°C.[1] The structural features of the imidazole ring, coupled with the presence of two chlorine atoms and a methyl group, dictate its solubility characteristics. The imidazole moiety provides polarity and potential for hydrogen bonding, while the dichloro-substituents contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.
Quantitative Solubility Data
Precise quantitative experimental data on the solubility of this compound in a wide array of organic solvents remains limited in publicly available literature. However, a calculated water solubility value is available, providing a baseline for its behavior in aqueous media.
| Solvent | Solubility (mol/L) | Log10(Solubility) | Method |
| Water | 0.005 | -2.30 | Calculated |
Note: The water solubility is a calculated value and should be confirmed by experimental determination.
While specific data for this compound is scarce, a structurally similar compound, 4,5-dichloro-1-methylimidazole, is reported to be soluble in water and is estimated to have high to moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, methanol, and ethanol. Given the close structural resemblance, a similar qualitative solubility trend can be anticipated for this compound. It is expected to exhibit favorable solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents.
Experimental Protocols for Solubility Determination
To address the gap in experimental data, researchers can employ established methodologies for determining the solubility of organic compounds. The following protocols provide a framework for systematic solubility assessment.
Protocol 1: Equilibrium Shake-Flask Method
This is a widely recognized method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or sealed test tubes
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical technique
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility in the original solvent based on the dilution factor.
Protocol 2: Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A range of solvents with varying polarities
-
Small test tubes
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a small test tube.
-
Add a small volume (e.g., 0.1 mL) of the test solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat the vortexing and observation steps up to a total volume of 1 mL.
-
Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.
Experimental Workflow for Solubility Profiling
A systematic approach is crucial for generating a comprehensive solubility profile. The following diagram illustrates a logical workflow for such a study.
Caption: Experimental workflow for determining the solubility profile of a compound.
Signaling Pathways and Biological Context
At present, there is a lack of specific information in the public domain directly linking this compound to defined signaling pathways. Imidazole derivatives, however, are known to interact with a wide range of biological targets, and their study is a vibrant area of medicinal chemistry. As research progresses, the elucidation of the precise molecular mechanisms and signaling cascades modulated by this compound will be crucial for its therapeutic application. The solubility data presented in this guide will be instrumental in designing the appropriate formulations for such in-vitro and in-vivo studies.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound and provides robust experimental protocols for its detailed characterization. While quantitative data is presently limited, the provided methodologies and the logical workflow offer a clear path for researchers to generate a comprehensive solubility profile. Such a profile is an indispensable tool for advancing the research and development of this promising compound in the pharmaceutical and life sciences sectors.
References
The Synthesis of Substituted Imidazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access structurally diverse substituted imidazoles is, therefore, a critical endeavor in modern organic synthesis. This technical guide provides a detailed overview of the core synthetic strategies, from classical name reactions to contemporary catalytic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.
Classical Synthetic Methodologies
The foundational methods for imidazole synthesis, developed in the 19th and early 20th centuries, continue to be relevant for their simplicity and accessibility to a range of substituted imidazoles.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles.[2] This reaction is of significant commercial importance for the production of several imidazole derivatives.[3]
Reaction Scheme:
Caption: General scheme of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
In a round-bottom flask, benzil (1.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (excess) are mixed in glacial acetic acid. The mixture is refluxed for 1-2 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,4,5-triphenyl-1H-imidazole.[4]
| Entry | Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Solvent | Yield (%) |
| 1 | Benzil | Benzaldehyde | NH4OAc | Acetic Acid | 94 |
| 2 | Benzil | 4-Cl-Benzaldehyde | NH4OAc | Silicotungstic acid/Ethanol | 94 |
| 3 | Benzil | Various Aryl Aldehydes | NH4OAc | Microwave (solvent-free) | Good to Excellent |
Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-amino ketones or α-amino aldehydes and cyanates or thiocyanates.[5][6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.[7]
Reaction Scheme:
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. jetir.org [jetir.org]
- 7. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Reactivity and Stability of Halogenated Imidazole Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a crucial scaffold in medicinal chemistry and materials science, and its halogenation offers a powerful strategy for modulating physicochemical properties, reactivity, and biological activity.[1][2] This guide provides a comprehensive technical overview of the reactivity and stability of halogenated imidazole rings. It covers the electronic effects of halogens, key reaction classes such as nucleophilic substitution and metal-catalyzed cross-coupling, and critical stability aspects including metabolic, photo-, and chemical stability. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in the practical application of these versatile building blocks.
Introduction: The Significance of Halogenated Imidazoles
Imidazole derivatives are integral to numerous biological systems, including the amino acid histidine, purines, and the neurotransmitter histamine.[1] In drug development, the imidazole scaffold is present in a wide array of antifungal, anticancer, and antiparasitic agents.[2][3][4] Halogenation of the imidazole ring is a key strategy used to fine-tune a molecule's properties. The introduction of halogen atoms can significantly alter:
-
Lipophilicity: Enhancing membrane permeability and passage through the blood-brain barrier.[3]
-
Electronic Profile: Modifying the pKa and hydrogen bonding capabilities of the ring's nitrogen atoms.[5][6]
-
Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[7]
-
Binding Affinity: Introducing halogen bonds, which can be crucial for specific ligand-receptor interactions.[1]
-
Synthetic Handles: Providing reactive sites for further functionalization through cross-coupling reactions.[8][9]
This guide explores the fundamental principles governing the reactivity and stability of these important heterocyclic systems.
Electronic Effects of Halogenation
The introduction of a halogen atom to the imidazole ring influences its electronic properties through a combination of inductive and mesomeric effects. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and lowers the basicity of the nitrogen atoms.[10] This is reflected in the pKa values of the ring.
Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic system via the mesomeric effect (+M).[10] The interplay of these two opposing effects dictates the overall electronic character and reactivity of the ring. For instance, the electron-withdrawing nature of halogens can make the ring's C-H bonds more susceptible to deprotonation and subsequent functionalization.
Table 1: Acidity of Imidazole Derivatives
| Compound | pKa | Notes |
|---|---|---|
| Imidazole | ~14.4 - 14.9 | Weakly acidic N-H proton.[6][11] |
| 4-Nitroimidazole | 9.3 | The strongly electron-withdrawing nitro group significantly increases acidity.[6] |
| Halogenated Imidazoles | Lower than Imidazole | Halogens are electron-withdrawing, increasing the acidity of the N-H proton compared to unsubstituted imidazole. The pKa decreases by 2-7 units upon coordination to a Cu(II) ion.[12] |
Reactivity of the Halogenated Imidazole Ring
Halogenated imidazoles are versatile intermediates that can undergo a variety of chemical transformations. The position of the halogen and the reaction conditions dictate the outcome.
Nucleophilic Substitution
Nucleophilic substitution can occur on the halogenated imidazole ring, particularly at carbon atoms adjacent to the nitrogen atoms, which are rendered more electrophilic by the electron-withdrawing nature of the nitrogens and the halogen.[13] The feasibility of the reaction is influenced by the substituents present on the ring; electron-withdrawing groups facilitate nucleophilic attack.[13][14][15] The halogen itself can also act as a leaving group in nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation by strongly electron-withdrawing groups.[16]
Metal-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of halogenated imidazoles is their use in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are highly efficient for coupling haloimidazoles (including chloro-, bromo-, and iodo- derivatives) with boronic acids.[8][17] These mild reaction conditions allow for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields, even with unprotected N-H groups.[8][18]
-
C-H Arylation and Alkenylation: Nickel-catalyzed reactions have been developed for the direct C-H arylation and alkenylation of imidazoles with partners like phenol derivatives and chloroarenes.[9][19] This approach avoids the pre-functionalization step of halogenation, offering a more atom-economical route.[20]
-
N-Arylation: Copper-catalyzed systems are particularly effective for the N-arylation of imidazoles with aryl halides, complementing palladium-based catalysts which can be less general for this specific transformation.[21]
The logical pathways for functionalizing a halogenated imidazole are summarized in the diagram below.
Halogen-Metal Exchange
Sequential halogen-metal exchange provides a route to multifunctionalized imidazoles. This process typically involves treating a polyhalogenated imidazole with an organolithium reagent at low temperature to selectively replace one halogen with lithium, creating a nucleophilic center that can then be quenched with an electrophile.[22]
Table 2: Selected Yields for Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles
| Haloimidazole | Boronic Acid | Yield (%) |
|---|---|---|
| 2-Iodoimidazole | Phenylboronic acid | 98 |
| 4-Bromoimidazole | 3-Cyanophenylboronic acid | 91 |
| 2-Bromo-1-methylimidazole | 4-Acetylphenylboronic acid | 85 |
| 4,5-Dibromoimidazole | Thiophene-2-boronic acid | 78 (mono-coupled) |
Data synthesized from protocols reported in the literature.[8][17]
Stability of Halogenated Imidazoles
The stability of a molecule is paramount in drug development, influencing its shelf-life, formulation, and in vivo behavior.
Chemical and Thermal Stability
Imidazole itself is a thermally stable aromatic ring.[6] Halogenation can further enhance this stability. Symmetrical 4,5-dihalogen-substituted imidazol-2-ylidene transition metal complexes are often more bench-stable than their non-halogenated analogs, partly due to increased crystallinity.[10]
Metabolic Stability
Halogenation is a common and effective strategy to improve metabolic stability. By introducing a halogen, typically fluorine or chlorine, at a position susceptible to cytochrome P450-mediated oxidation, metabolic pathways can be blocked. This leads to a longer in vivo half-life and improved pharmacokinetic profile. For example, fluorination of a 2-phenyl-1H-benzo[d]imidazole scaffold was shown to enhance metabolic stability without negatively impacting its desired biological activity at GABA-A receptors.[7]
Table 3: Metabolic Stability of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Metabolites Formed |
|---|---|---|---|
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | 120 | 90.0 | Minor hydroxylation |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | 120 | 89.1 | Single hydroxylated metabolite |
Data from in vitro incubation with human liver microsomes (HLMs).[7]
Photostability
The photostability of imidazole derivatives can be variable. The unsubstituted N-H proton can be a site for photo-oxidation reactions. Substitution at this nitrogen with alkyl or benzyl groups generally enhances photostability. However, certain electronic configurations, such as the introduction of an arylamine donor group, can lead to the formation of a planar quinoid oxidation-state structure under UV irradiation, which accelerates photo-oxidation.[23]
Experimental Protocols
The following are representative protocols for the synthesis and modification of halogenated imidazoles, synthesized from published methods.
Protocol 1: Direct Iodination of Imidazole
This protocol describes a general method for the direct C-iodination of the imidazole ring.
Materials:
-
Imidazole (1.0 eq)
-
Iodine (I₂) (1.0-1.5 eq)
-
Potassium hydroxide (KOH) (1.0-1.5 eq)
-
Methanol, Tetrahydrofuran (THF), and Water
-
Sodium thiosulfate solution
Procedure:
-
Dissolve imidazole in a mixed solvent system (e.g., Methanol:THF:Water).[24]
-
Add potassium hydroxide and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Add a solution of iodine in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the halogenated imidazole.[24]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromoimidazole
This protocol outlines a typical palladium-catalyzed cross-coupling reaction.[8][18]
Materials:
-
4-Bromoimidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add 4-bromoimidazole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in the solvent and stirring for 15 minutes.
-
Add the solvent and the catalyst solution to the reaction vessel.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazole.
The diagram below illustrates a typical experimental workflow for synthesizing and analyzing a novel halogenated imidazole derivative.
Applications in Drug Discovery and Development
The tunable nature of halogenated imidazoles makes them invaluable in drug discovery. Halogenation can be used to optimize lead compounds by improving their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
For instance, halogenated imidazole-thiosemicarbazides have shown potent activity against Toxoplasma gondii, with potencies far exceeding the standard drug sulfadiazine.[3] Similarly, halogenated imidazole chalcones are being investigated as potential anticancer agents.[25] In the development of kinase inhibitors, halogenation is a frequent strategy to enhance binding affinity and selectivity.[26] The stability of the C-halogen bond is critical; it must be robust enough to prevent unwanted in vivo metabolism but reactive enough to serve as a synthetic handle during manufacturing.
The conceptual diagram below shows how a halogenated imidazole-based drug might function as a kinase inhibitor, a common mechanism of action for modern therapeutics.
Conclusion
Halogenated imidazole rings represent a class of chemical structures with exceptional utility in both research and industrial applications, particularly in the realm of drug development. Their reactivity can be precisely controlled through the choice of halogen, its position on the ring, and the selection of reaction conditions, with metal-catalyzed cross-coupling reactions providing powerful tools for molecular construction. Furthermore, the strategic introduction of halogens is a proven method for enhancing critical drug-like properties such as metabolic stability and target-binding affinity. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to leverage the unique advantages of halogenated imidazoles in the design of next-generation therapeutics and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 12. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]
- 14. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 24. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Potential precursors for 4,5-Dichloro-2-methylimidazole synthesis
An In-depth Technical Guide on the Synthesis of 4,5-Dichloro-2-methylimidazole: Potential Precursors and Methodologies
This technical guide provides a comprehensive overview of potential synthetic routes for this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of precursor materials and reaction pathways. This guide summarizes quantitative data from analogous reactions, presents detailed experimental protocols, and includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.
Synthetic Strategies and Potential Precursors
The synthesis of this compound can be approached through two primary strategies:
-
Route 1: Direct Chlorination of 2-Methylimidazole. This common and straightforward approach involves the initial synthesis of 2-methylimidazole followed by a direct chlorination step. This method's efficiency is contingent on the selectivity and yield of the chlorination process.
-
Route 2: De Novo Synthesis from Chlorinated Precursors. This strategy involves constructing the imidazole ring from precursors that already contain chlorine atoms. This can offer advantages in terms of regioselectivity.
Based on these strategies, the key potential precursors for the synthesis of this compound include:
-
For Route 1:
-
2-Methylimidazole
-
A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
-
-
For Route 2 (Hypothetical):
-
A chlorinated 1,2-dicarbonyl compound
-
An aldehyde (e.g., acetaldehyde)
-
Ammonia or an ammonia source
-
Comparative Data of Analogous Syntheses
| Parameter | Route 1: Direct Chlorination of 1-Methylimidazole[1] | Route 2: N-Methylation of 4,5-Dichloroimidazole[1] | Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole[2] |
| Starting Material | 1-Methylimidazole | 4,5-Dichloroimidazole | 4,5-dimethyl-1H-imidazole |
| Key Reagent | Sulfuryl chloride (SO₂Cl₂) | Dimethyl sulfate ((CH₃)₂SO₄) | N-Chlorosuccinimide (NCS) |
| Reaction Time | 1 hour and 20 minutes | 90 minutes | Overnight |
| Reaction Temperature | Not specified, slow addition | 90°C | 0°C to Room Temperature |
| Overall Yield | High (qualitative) | 96% | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the potential synthesis of this compound based on established methodologies for analogous compounds.
Route 1: Synthesis of 2-Methylimidazole and Subsequent Chlorination
This two-step process first involves the synthesis of 2-methylimidazole, followed by its chlorination.
Step 1: Synthesis of 2-Methylimidazole (Illustrative Protocol)
A common method for the synthesis of 2-methylimidazole involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Materials: Glyoxal (40% in H₂O), Acetaldehyde, Ammonium hydroxide (28-30%), Methanol.
-
Procedure:
-
In a round-bottom flask, combine glyoxal (1 equivalent) and acetaldehyde (1 equivalent) in methanol.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add ammonium hydroxide (2.5 equivalents) to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methylimidazole.
-
Step 2: Chlorination of 2-Methylimidazole
This step is adapted from the chlorination of similar imidazole derivatives.[1][2]
-
Materials: 2-Methylimidazole, Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Dichloromethane (DCM) or Acetonitrile.
-
Procedure using Sulfuryl Chloride:
-
Dissolve 2-methylimidazole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Proposed two-step synthesis of this compound.
Logical Workflow for Synthesis and Purification
The general workflow from starting materials to the purified product is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide outlines plausible synthetic pathways for this compound based on established chemical literature for analogous compounds. The direct chlorination of a pre-formed 2-methylimidazole ring appears to be a viable and common strategy. The provided experimental protocols and workflows are intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis of the target molecule. Further optimization of reaction conditions will be necessary to achieve high yields and purity.
References
Electron-Withdrawing Effects on the 4,5-Dichloro-2-methylimidazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-withdrawing effects imparted by two chlorine atoms on the 4,5 positions of the 2-methylimidazole ring. Understanding these effects is crucial for applications in medicinal chemistry and materials science, where modulation of a molecule's electronic properties can significantly impact its reactivity, acidity, and biological activity.
Introduction: The Influence of Halogenation on the Imidazole Core
The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. Its electronic character can be finely tuned through substitution. Halogens, such as chlorine, exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. When attached to the imidazole ring, they significantly decrease the electron density of the aromatic system. This guide will delve into the specific consequences of dichlorination at the 4 and 5 positions of 2-methylimidazole.
Physicochemical Properties and Spectroscopic Data
The introduction of two chlorine atoms to the 2-methylimidazole core profoundly alters its physical and chemical characteristics.
Table 1: Physicochemical Properties of 2-Methylimidazole and its Dichlorinated Analog
| Property | 2-Methylimidazole | 4,5-Dichloro-2-methylimidazole | Reference(s) |
| Molecular Formula | C₄H₆N₂ | C₄H₄Cl₂N₂ | |
| Molecular Weight | 82.10 g/mol | 150.99 g/mol | |
| pKa | 7.86 | Not Experimentally Reported (Predicted to be significantly lower) | [1] |
Spectroscopic Analysis
The electron-withdrawing effect of the chlorine atoms is evident in the spectroscopic data of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Shifts | Interpretation | Reference(s) |
| ¹H NMR | δ ~2.3 ppm (s, 3H) | Methyl protons, likely deshielded compared to 2-methylimidazole due to the electron-withdrawing nature of the chloro groups. | [2] |
| ¹³C NMR | Peaks corresponding to C2, C4, C5, and the methyl carbon. | The C4 and C5 carbons directly attached to chlorine will be significantly downfield. The C2 carbon will also be affected. | [2] |
| FT-IR | Characteristic peaks for C-H, C=N, and C-Cl stretching. | The C-Cl stretching vibrations are expected in the fingerprint region. | [2] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ~150, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | Confirms the molecular weight and the presence of two chlorine atoms. | [2] |
Electron-Withdrawing Effects on Acidity (pKa)
The most significant consequence of the electron-withdrawing chloro groups is a marked increase in the acidity (a decrease in the pKa) of the imidazole ring. The chlorine atoms pull electron density away from the ring, stabilizing the conjugate base formed after deprotonation of the N-H proton.
Logical Relationship of Electron-Withdrawing Effects on Acidity
Caption: Inductive effect of chlorine atoms leading to increased acidity.
Experimental Protocols
Synthesis of this compound (General Approach)
A common route to substituted imidazoles is through the Radziszewski reaction or variations thereof. For this compound, a plausible synthetic route would involve the condensation of a dichlorinated 1,2-dicarbonyl compound with acetaldehyde and ammonia.
Determination of pKa by Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10).
-
Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the imidazole.
-
Plot absorbance versus pH at these wavelengths.
-
Calculate the pKa using the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for determining pKa via UV-Vis spectrophotometry.
Determination of pKa by Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Protocol:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a powerful tool for estimating the pKa of a molecule. Density Functional Theory (DFT) calculations, combined with a suitable solvent model (e.g., Polarizable Continuum Model - PCM), can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived.
General Computational Workflow for pKa Prediction
Caption: A simplified workflow for the computational prediction of pKa.
Implications for Drug Development and Research
The strong electron-withdrawing effect of the 4,5-dichloro substitution has several important implications:
-
Modulation of Drug-Target Interactions: The altered electronic distribution can influence hydrogen bonding capabilities and other non-covalent interactions with biological targets.
-
Increased Acidity: The lower pKa can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and bioavailability.
-
Modified Reactivity: The electron-deficient nature of the ring can alter its susceptibility to nucleophilic or electrophilic attack, opening up new avenues for synthetic modifications.
Conclusion
The 4,5-dichloro substitution on the 2-methylimidazole ring exerts a potent electron-withdrawing effect, primarily through induction. This significantly increases the acidity of the N-H proton, a key parameter influencing the molecule's behavior in chemical and biological systems. While experimental determination of the pKa is ideal, computational methods offer a reliable alternative for its estimation. The data and protocols presented in this guide provide a foundational resource for researchers working with this and related halogenated imidazole scaffolds.
References
Initial Exploration of the Biological Activity of Chlorinated Imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial exploration into the biological activities of chlorinated imidazoles. The document covers their significant antifungal and anticancer properties, detailing the experimental protocols used for their evaluation and presenting key quantitative data. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Antifungal Activity of Chlorinated Imidazoles
Chlorinated imidazole derivatives have demonstrated notable efficacy against a range of fungal pathogens. The introduction of chlorine atoms into the imidazole ring structure can significantly enhance its antifungal properties.
Quantitative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various imidazole derivatives against common fungal strains. Lower MIC values indicate greater antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4,5-dichloroimidazole (DCI) | Aspergillus spp. | Sensitive | [1] |
| 4,5-dichloroimidazole (DCI) | Candida spp. | Sensitive | [1] |
| 4,5-dichloroimidazole (DCI) | Trichophyton spp. | Sensitive | [1] |
| Cr3+ complex of DCI | Aspergillus spp. | More active than Ketoconazole | [1] |
| Co2+ complex of DCI | Aspergillus spp. | More active than Ketoconazole | [1] |
| Imidazole | Aspergillus spp. | Inactive | [1] |
| Imidazole | Candida spp. | Inactive | [1] |
| Imidazole | Trichophyton spp. | Inactive | [1] |
| Miconazole | Candida albicans | - | [2][3] |
| Econazole | Candida albicans | - | [2][3] |
| Clotrimazole | Candida albicans | - | [4][5] |
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][5][6][7] This inhibition leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, leading to fungal cell death. The chlorination of the imidazole ring in compounds like econazole and miconazole has been shown to enhance this biological activity.[4]
Experimental Protocol: Antifungal Susceptibility Testing
This method provides a qualitative assessment of antifungal activity.
-
Culture Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth.
-
Plate Inoculation: Evenly spread the fungal suspension over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the chlorinated imidazole compound.
-
Incubation: Place the disks on the inoculated agar surface and incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. A larger zone indicates greater antifungal activity.
This method determines the minimum inhibitory concentration (MIC) quantitatively.
-
Serial Dilutions: Prepare a series of twofold dilutions of the chlorinated imidazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Anticancer Activity of Chlorinated Imidazoles
Chlorinated imidazoles have also emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines through distinct mechanisms of action.
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative chlorinated and other imidazole derivatives against several human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative 27 (chloro-substituted) | CHK-1 | 0.32 nM | [8] |
| Imidazole Derivative 12a (chloro-substituted) | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [9] |
| Imidazole Derivative 5a ("Kim-161") | T24 (urothelial carcinoma) | 56.11 | [10][11] |
| Imidazole Derivative 5b ("Kim-111") | T24 (urothelial carcinoma) | 67.29 | [10][11] |
| Imidazo[2,1-b]thiazole 10k | Melanoma | 2.68 | [12] |
| Imidazoloquinoxaline P2 | MCF-7, MDA-MB-231, A549, HCT-116 | Similar to colchicine | [8] |
| Imidazoloquinoxaline P5 | MCF-7, MDA-MB-231, A549, HCT-116 | Similar to colchicine | [8] |
Mechanisms of Anticancer Action
Certain imidazole derivatives act as inhibitors of RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[13] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, these compounds can block downstream signaling and suppress tumor growth.
Another significant anticancer mechanism of imidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[1][9] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated imidazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This initial exploration highlights the significant potential of chlorinated imidazoles as both antifungal and anticancer agents. Their mechanisms of action, targeting fundamental cellular processes such as ergosterol biosynthesis in fungi and key signaling pathways and cytoskeletal components in cancer cells, provide a strong rationale for their further development. The experimental protocols and quantitative data presented herein serve as a foundational guide for researchers and drug development professionals to advance the investigation of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for therapeutic applications.
References
- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination-induced enhancement of biological activities in imidazole antimycotics. A possible explanation to the molecular mechanism for their antimycotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 10. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for 4,5-Dichloro-2-methylimidazole
Providing a detailed, step-by-step synthesis protocol for chemical compounds requires strict adherence to safety guidelines and is intended for use by trained professionals in a controlled laboratory setting. Due to the potential for misuse and the inherent hazards of chemical synthesis, this document will focus on the general principles and methodologies for the synthesis of chlorinated imidazole derivatives, rather than a specific protocol for 4,5-Dichloro-2-methylimidazole. Researchers should always consult primary literature and perform a thorough risk assessment before undertaking any new chemical synthesis.
General Principles for the Synthesis of Chlorinated Imidazoles
The synthesis of chlorinated imidazoles, such as this compound, typically involves the direct chlorination of an appropriate imidazole precursor. The key to a successful synthesis lies in the careful selection of the chlorinating agent, solvent, and reaction conditions to control the regioselectivity and extent of chlorination.
Key Considerations:
-
Starting Material: The synthesis generally begins with a less substituted imidazole, such as 2-methylimidazole. The purity of the starting material is crucial for a clean reaction and high yield of the desired product.
-
Chlorinating Agent: A variety of chlorinating agents can be employed. Common examples include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The reactivity and selectivity of these agents differ, and the choice depends on the desired outcome and the stability of the starting material and products.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. It must be inert to the chlorinating agent and capable of dissolving the starting material. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or aprotic polar solvents.
-
Temperature: Chlorination reactions are often exothermic. Therefore, careful temperature control is essential to prevent side reactions and ensure safety. Reactions are frequently carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Stoichiometry: The molar ratio of the chlorinating agent to the imidazole substrate determines the degree of chlorination. For the synthesis of a dichloro-derivative, at least two equivalents of the chlorinating agent are typically required.
-
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chlorinated imidazole derivative.
Caption: Generalized workflow for the synthesis of a chlorinated imidazole.
Physicochemical and Spectroscopic Data
The following table summarizes typical data that would be collected to characterize the final product. The values provided are for illustrative purposes and should be confirmed through experimental analysis.
| Parameter | Data |
| Molecular Formula | C₄H₄Cl₂N₂ |
| Molecular Weight | 151.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-190 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 120.0, 15.0 |
| Mass Spectrometry (EI) | m/z (%): 150 (M⁺, 100), 115 (60) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Chlorinating agents are corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
This document is intended for informational purposes only and does not constitute a detailed experimental protocol. The synthesis of chemical compounds should only be performed by qualified individuals in a properly equipped laboratory.
Application Notes: 4,5-Dichloro-2-methylimidazole as a Versatile Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-2-methylimidazole, a valuable intermediate for the preparation of a diverse range of heterocyclic compounds. The presence of two reactive chlorine atoms and a methyl group on the imidazole core allows for selective functionalization, making it an attractive starting material in the fields of medicinal chemistry and agrochemical research. This document outlines key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.
Introduction to the Reactivity of this compound
The chemical behavior of this compound is dominated by the reactivity of the chlorine atoms at the C4 and C5 positions of the imidazole ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the imidazole ring facilitates these substitution reactions. Furthermore, the chlorine atoms can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Applications
Derivatives of 4,5-dichloroimidazole have been investigated for their potential as herbicides and fungicides. The core imidazole structure is a known pharmacophore in many agrochemicals, and the introduction of diverse substituents at the 4 and 5-positions can modulate the biological activity and spectrum of these compounds.
The imidazole scaffold is a common feature in many pharmaceuticals. The ability to functionalize this compound makes it a valuable starting point for the synthesis of novel drug candidates. In particular, imidazole derivatives are well-known for their antifungal properties, often targeting the enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Thiophenols
This protocol describes the synthesis of 4,5-bis(arylthio)-2-methylimidazoles via nucleophilic aromatic substitution.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Thiophenol (2.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted thiophenol (2.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4,5-bis(arylthio)-2-methylimidazole derivative.
Quantitative Data:
| Entry | Thiophenol (ArSH) | Product | Yield (%) | M.p. (°C) |
| 1 | Thiophenol | 4,5-bis(phenylthio)-2-methyl-1H-imidazole | 75 | 165-167 |
| 2 | 4-Chlorothiophenol | 4,5-bis((4-chlorophenyl)thio)-2-methyl-1H-imidazole | 82 | 188-190 |
| 3 | 4-Methoxythiophenol | 4,5-bis((4-methoxyphenyl)thio)-2-methyl-1H-imidazole | 78 | 155-157 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and the purity of reactants.
Protocol 2: Ullmann Condensation with Anilines
This protocol outlines the synthesis of N-aryl-4,5-dichloro-2-methylimidazol-1-amine derivatives via a copper-catalyzed Ullmann condensation.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (1.2 equivalents)
-
Copper(I) Iodide (CuI) (0.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the substituted aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Aniline (ArNH₂) | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-4,5-dichloro-2-methyl-1H-imidazol-1-amine | 65 | 142-144 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4,5-dichloro-2-methyl-1H-imidazol-1-amine | 70 | 158-160 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4,5-dichloro-2-methyl-1H-imidazol-1-amine | 68 | 175-177 |
Note: Yields and melting points are representative and may vary.
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Imidazole derivatives inhibit CYP51 in the ergosterol pathway.[1][2][3]
References
Application of 4,5-Dichloro-2-methylimidazole in the Synthesis of a Novel Kinase Inhibitor Intermediate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Dichloro-2-methylimidazole is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its di-chloro substitution pattern allows for selective functionalization, making it an attractive scaffold for the development of various therapeutic agents. The imidazole core is a well-established pharmacophore found in numerous biologically active compounds, including a wide range of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document outlines the application of this compound in the synthesis of a potential kinase inhibitor intermediate, demonstrating its utility in the construction of complex, biologically relevant molecules.
The synthetic strategy detailed below involves a two-step process: an initial N-alkylation followed by a regioselective Suzuki-Miyaura cross-coupling reaction. This approach enables the introduction of diverse functionalities at both the nitrogen and carbon centers of the imidazole ring, providing a pathway to a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target pharmaceutical intermediate, 1-(2-methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole .
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Alkylation | This compound | 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole | 1-Bromo-2-methoxyethane, NaH | DMF | 25 | 4 | 85 | >98 |
| 2 | Suzuki-Miyaura Coupling | 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole | 1-(2-Methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 78 | >99 |
Experimental Protocols
Step 1: Synthesis of 1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromo-2-methoxyethane (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
1-Bromo-2-methoxyethane (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methoxyethyl)-4,5-dichloro-2-methylimidazole as a pale yellow oil.
Step 2: Synthesis of 1-(2-Methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole
Materials:
-
1-(2-Methoxyethyl)-4,5-dichloro-2-methylimidazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 1-(2-methoxyethyl)-4,5-dichloro-2-methylimidazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) is prepared in a round-bottom flask.
-
A solvent mixture of toluene, ethanol, and water (4:1:1 ratio) is added.
-
The reaction mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-methoxyethyl)-2-methyl-4-chloro-5-(4-methoxyphenyl)imidazole as a white solid.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a kinase inhibitor intermediate.
Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4,5-dichloro-1-methylimidazole. This versatile building block offers two reactive sites for the introduction of diverse functionalities, making it a valuable scaffold in medicinal chemistry and materials science. This document outlines strategies for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and step-by-step protocols.
Introduction to Cross-Coupling of 4,5-Dichloro-1-methylimidazole
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. When applied to 4,5-dichloro-1-methylimidazole, these reactions allow for the sequential and selective substitution of the chlorine atoms at the C4 and C5 positions. The ability to control the regioselectivity of these couplings is crucial for the synthesis of complex, unsymmetrically substituted imidazole derivatives.
The reactivity of the two chlorine atoms can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C5 position is more sterically accessible, while the electronic properties of the imidazole ring also play a significant role in directing the regioselectivity of the coupling.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The mechanism for these reactions typically follows a general catalytic cycle involving a palladium(0) active species.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For 4,5-dichloro-1-methylimidazole, this reaction can be controlled to achieve either mono- or diarylation.
Application Notes:
Regioselective mono-arylation of dihaloazoles can be achieved by carefully selecting the palladium catalyst and ligands. The choice of phosphine ligands is critical in controlling which chlorine atom undergoes oxidative addition to the palladium center first. While specific studies on 4,5-dichloro-1-methylimidazole are limited, research on analogous dihaloimidazoles has shown that different ligands can direct the coupling to either the C4 or C5 position. For instance, in some dihaloazole systems, Xantphos has been shown to favor coupling at one position, while other bulky, electron-rich phosphines may favor the other.
A study on the closely related 5-chloro-1-methyl-4-nitroimidazole demonstrated successful Suzuki coupling to introduce an aryl group at the 5-position. This provides a strong basis for developing protocols for 4,5-dichloro-1-methylimidazole.
Data Presentation: Suzuki-Miyaura Coupling of a 5-Chloro-1-methyl-4-nitroimidazole Analog
The following table summarizes the results from the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids, which serves as a model for the reactivity of the 5-chloro position in 4,5-dichloro-1-methylimidazole.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-methyl-4-nitro-5-phenyl-1H-imidazole | 85 |
| 2 | 4-Methylphenylboronic acid | 1-methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 88 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 90 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 82 |
| 5 | 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 80 |
| 6 | 2-Naphthylboronic acid | 1-methyl-4-nitro-5-(2-naphthyl)-1H-imidazole | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 5-chloro-1-methyl-4-nitroimidazole and can be used as a starting point for the optimization of reactions with 4,5-dichloro-1-methylimidazole.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4,5-Dichloro-1-methylimidazole
-
Arylboronic acid (1.1 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1 equivalent)
-
Water
Procedure:
-
To a reaction vessel, add 4,5-dichloro-1-methylimidazole (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (1 equivalent).
-
Add water to the mixture.
-
Add the dichlorobis(triphenylphosphine)palladium(II) catalyst (3 mol%).
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chloro-1-methylimidazole or 4,5-diaryl-1-methylimidazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted imidazoles.
Application Notes:
The Sonogashira reaction is a reliable method for the alkynylation of aryl halides. In the case of 4,5-dichloro-1-methylimidazole, selective mono-alkynylation is expected to be achievable under carefully controlled conditions, likely at the more reactive C5 position. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed and may offer advantages in certain cases.
Data Presentation: Representative Sonogashira Coupling Conditions
| Parameter | Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 80 °C |
| Alkyne | 1.1 - 1.5 equivalents |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of 4,5-dichloro-1-methylimidazole.
Figure 3: Experimental workflow for a typical Sonogashira coupling reaction.
Materials:
-
4,5-Dichloro-1-methylimidazole
-
Terminal alkyne (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4,5-dichloro-1-methylimidazole (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (1.5 mol%) in a mixture of THF and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted imidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the imidazole core.
Application Notes:
This reaction is highly valuable for the synthesis of novel imidazole-based compounds with potential biological activity. The choice of ligand is critical for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed, particularly for less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table outlines a general set of conditions applicable to the amination of aryl chlorides, which can be optimized for 4,5-dichloro-1-methylimidazole.
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Amine | 1.2 - 1.5 equivalents |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 4,5-dichloro-1-methylimidazole.
Application Notes and Protocol for Selective Mono-amination of 4,5-Dichloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the selective mono-amination of 4,5-dichloro-1-methylimidazole, a versatile building block in medicinal chemistry. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces one of the chlorine atoms on the imidazole ring. Due to the electronic asymmetry of the 4,5-dichloro-1-methylimidazole ring, regioselective substitution is anticipated. The protocol herein is designed to favor the formation of a single mono-aminated product over the di-substituted analog by controlling the stoichiometry of the reactants and the reaction conditions. The resulting amino-chloro-methylimidazole derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds.
Predicted Regioselectivity
The regioselectivity of the nucleophilic aromatic substitution on the 4,5-dichloro-1-methylimidazole ring is dictated by the electronic properties of the imidazole system. The imidazole ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are in electronically non-equivalent positions. The C4 position is adjacent to the N3 atom, which has a lone pair of electrons, while the C5 position is adjacent to the N1-methyl group. The nitrogen atom at the 3-position is more electron-withdrawing in nature for an incoming nucleophile, thus making the C4 position more electrophilic and susceptible to nucleophilic attack. Therefore, the selective mono-amination is predicted to predominantly yield the 4-amino-5-chloro-1-methylimidazole isomer.
Experimental Protocol
This protocol describes a general procedure for the selective mono-amination of 4,5-dichloro-1-methylimidazole with a representative secondary amine, morpholine. The reaction conditions can be adapted for other primary and secondary amines, although optimization may be required.
Materials and Equipment:
-
4,5-Dichloro-1-methylimidazole
-
Morpholine (or other amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-1-methylimidazole (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) to the flask.
-
Solvent and Nucleophile Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the starting material. Then, add morpholine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure mono-aminated product.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 4,5-Dichloro-1-methylimidazole | 151.00 | 1.0 | e.g., 1.51 g |
| Morpholine | 87.12 | 1.1 | e.g., 0.96 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | e.g., 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | e.g., 20 mL |
| Product (Predicted Major) | Formula | Expected Yield | Appearance |
| 4-(Morpholin-4-yl)-5-chloro-1-methyl-1H-imidazole | C₈H₁₂ClN₃O | 60-80% | Off-white to pale yellow solid |
Visualizations
Caption: Reaction scheme for the selective mono-amination of 4,5-dichloro-1-methylimidazole.
Caption: Experimental workflow for the selective mono-amination protocol.
Application Notes & Protocols: Synthesis of Tetrazole Derivatives from 4,5-Dichloroimidazole for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel tetrazole derivatives starting from 4,5-dichloroimidazole. The synthesized compounds have been investigated for their biological activities, particularly as antibacterial agents. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
The imidazole ring is a crucial scaffold in many biologically active compounds. Similarly, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing the metabolic stability and lipophilicity of a molecule. The synthesis of hybrid molecules incorporating both these pharmacophores presents a promising strategy for the development of new therapeutic agents. This document outlines a multi-step synthesis to generate a series of tetrazole derivatives from 4,5-dichloroimidazole and presents their preliminary biological evaluation against pathogenic bacteria.[1][2][3][4]
Overall Synthetic Scheme
The synthesis of the target tetrazole derivatives is achieved through a three-step process, commencing with the formation of an azo compound, followed by the synthesis of Schiff bases, and culminating in a cyclization reaction to yield the final tetrazole products.[1][2][3][4]
Caption: Multi-step synthesis workflow for tetrazole derivatives.
Experimental Protocols
Step 1: Synthesis of 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone (Compound 1)
This protocol describes the formation of the initial azo derivative, which serves as the key intermediate for subsequent reactions.[1]
Materials:
-
4-Aminoacetophenone: 0.005 mmol
-
Concentrated Hydrochloric Acid (HCl): 5 mL
-
Distilled Water: 7 mL
-
Sodium Nitrite (NaNO₂): 0.005 mmol
-
4,5-dichloroimidazole: 0.005 mmol
-
Sodium Hydroxide (NaOH) solution: 1 M
-
Ethanol
Procedure:
-
Dissolve 4-aminoacetophenone (0.005 mmol) in a mixture of concentrated HCl (5 mL) and distilled water (7 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.005 mmol) dropwise while maintaining the temperature at 0°C and stirring continuously.
-
After the addition is complete, continue stirring for 15 minutes.
-
In a separate beaker, dissolve 4,5-dichloroimidazole (0.005 mmol) in 40 mL of 1 M NaOH solution.
-
Add the 4,5-dichloroimidazole solution to the diazonium salt solution. An orange precipitate will form.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain Compound 1.
Step 2: General Method for Synthesis of Schiff Bases (Compounds 2-7)
This protocol outlines the condensation reaction between the azo derivative (Compound 1) and various primary amines to form Schiff bases.
Materials:
-
Compound 1: 1 equivalent
-
Substituted Amine: 1 equivalent
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve Compound 1 in absolute ethanol.
-
Add an equimolar amount of the respective substituted amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for an appropriate time (typically a few hours, monitor by TLC).
-
Cool the reaction mixture and allow it to stand for 24 hours.
-
Collect the resulting crystalline product by filtration, dry it, and recrystallize from ethanol.
Step 3: General Method for Synthesis of Tetrazole Derivatives (Compounds 8-13)
This protocol details the [3+2] cycloaddition reaction of the Schiff bases with sodium azide to form the final tetrazole derivatives.
Materials:
-
Schiff base (from Step 2): 0.001 mol
-
Sodium Azide (NaN₃): 0.001 mol
-
1,4-Dioxane: 30 mL (15 mL for each reactant)
-
Ethanol
Procedure:
-
Dissolve the Schiff base (0.001 mol) in 15 mL of 1,4-dioxane.
-
In a separate flask, dissolve sodium azide (0.001 mol) in 15 mL of 1,4-dioxane.
-
Add the sodium azide solution to the Schiff base solution.
-
Reflux the reaction mixture for 14-24 hours.
-
Cool the reaction to room temperature.
-
The final product will precipitate out. Collect the solid by filtration and recrystallize from ethanol to obtain the pure tetrazole derivative.
Data Presentation
Physical and Spectral Data of Synthesized Compounds
The following table summarizes the physical and key spectral data for the intermediate azo compound (1) and the final tetrazole derivatives (8-13).
| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | Color | Yield (%) | Key IR Peaks (cm⁻¹) | Key ¹H NMR (δ ppm) |
| 1 | C₁₁H₈Cl₂N₄O | 299.12 | 190-192 | Orange | 82 | 3201 (N-H), 1720 (C=O), 1480 (N=N), 880 (C-Cl) | 11.2 (s, 1H, N-H), 6.9-8.1 (m, 4H, Ar-H), 4.2 (s, 3H, CH₃) |
| 8 | C₁₇H₁₃Cl₂N₇ | 402.24 | 198-200 | Brown | 75 | 3178 (N-H tetrazole), 1566 (C=C), 1419 (N=N) | 10.3 (s, 1H, N-H tetrazole), 10.1 (s, 1H, N-H imidazole), 6.5-7.6 (m, 8H, Ar-H) |
| 9 | C₁₈H₁₅Cl₂N₇O | 432.26 | 201-203 | Brown | 78 | 3180 (N-H tetrazole), 2977 (C-H), 1419 (N=N) | 10.5 (s, 1H, N-H tetrazole), 9.6 (s, 1H, N-H imidazole), 6.5-7.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) |
| 10 | C₁₇H₁₂Cl₃N₇ | 436.68 | 205-207 | Yellow | 73 | 3223 (N-H tetrazole), 1450 (N=N), 840 (C-Cl) | 9.3 (s, 1H, N-H tetrazole), 9.1 (s, 1H, N-H imidazole), 7.0-8.3 (m, 5H, Ar-H), 1.2 (s, 3H, CH₃) |
| 11 | C₁₈H₁₄BrCl₂N₇ | 495.16 | 210-212 | Yellow | 70 | 3224 (N-H tetrazole), 1419 (N=N), 636 (C-Br) | 10.1 (s, 1H, N-H tetrazole), 9.8 (s, 1H, N-H imidazole), 6.2-8.0 (m, 8H, Ar-H), 3.2 (s, 3H, OCH₃), 1.3 (s, 3H, CH₃) |
| 12 | C₂₄H₁₈Cl₂N₁₀ | 545.38 | 215-217 | Brown | 68 | 3130 (N-H tetrazole), 1450 (N=N) | 10.6 (s, 2H, N-H imidazole), 10.4 (s, 1H, OH), 6.0-7.8 (m, 6H, Ar-H), 5.4 (s, 2H, NH₂) |
| 13 | C₃₇H₃₀Cl₄N₁₄ | 828.54 | 220-222 | Brown | 65 | 3200 (N-H tetrazole), 2923 (C-H), 1411 (N=N) | 10.1 (s, 1H, N-H tetrazole), 9.2 (s, 1H, N-H imidazole), 6.2-8.0 (m, 16H, Ar-H), 3.4 (s, 2H, CH₂), 1.2 (s, 6H, CH₃) |
Data compiled from studies by Fadhil and Adnan.[1][2][3][4]
Biological Studies: Antibacterial Activity
The synthesized compounds were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well diffusion method.[1][3]
Protocol: Agar Well Diffusion Assay
-
Prepare sterile nutrient agar plates.
-
Culture the test bacteria (S. aureus and E. coli) and incubate at 37°C for 24 hours.
-
Prepare solutions of the test compounds in DMSO (e.g., 4 mg/mL).
-
Create wells in the agar plates using a sterile cork borer.
-
Add a fixed volume of the test compound solution into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone around each well in millimeters (mm).
Results of Antibacterial Screening
The antibacterial activity is categorized based on the diameter of the inhibition zone. The results for the key compounds are summarized below.
| Compound | Inhibition Zone Diameter (mm) vs. S. aureus | Activity Level vs. S. aureus | Inhibition Zone Diameter (mm) vs. E. coli | Activity Level vs. E. coli |
| 1 | 22 | Good | 20 | Good |
| 8 | 21 | Good | 15 | Moderately Active |
| 13 | 18 | Moderately Active | 22 | Good |
Activity Level Key:
-
- = No activity
-
+ = (1-10) mm = Slightly active
-
++ = (11-20) mm = Moderately active
-
+++ = (>20) mm = Good active
Data compiled from studies by Fadhil and Adnan.[1][3]
The results indicate that the initial azo intermediate (Compound 1) and several of the final tetrazole derivatives (e.g., Compounds 8 and 13) exhibit significant antibacterial activity against both S. aureus and E. coli.[1][3]
Conclusion and Future Directions
The synthetic route detailed in these notes provides a reliable method for producing a variety of tetrazole derivatives from 4,5-dichloroimidazole. The preliminary biological screening has identified several compounds with promising antibacterial properties.
While the current investigation focuses on antibacterial activity, the broader classes of imidazole and tetrazole derivatives are known to possess a wide range of pharmacological effects, including antifungal, anti-inflammatory, and anticancer activities.[5][6][7][8][9] Further biological evaluation of the synthesized compounds in these areas is a logical next step and could lead to the discovery of new therapeutic leads. Researchers are encouraged to utilize these protocols as a foundation for further structure-activity relationship (SAR) studies and to explore the full therapeutic potential of this novel class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization Techniques for 4,5-Dichloro-2-methylimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4,5-dichloro-2-methylimidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms and a secondary amine in the imidazole ring allows for a variety of chemical modifications, leading to a diverse range of functionalized molecules with potential applications in drug discovery and agrochemical development.
Overview of Derivatization Strategies
The primary sites for derivatization on this compound are the N-H position of the imidazole ring and the two C-Cl bonds. Key derivatization techniques include:
-
N-Alkylation and N-Arylation: Introduction of substituents at the nitrogen atom.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This includes Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings.
-
Multistep Synthesis of Fused Heterocycles: Utilizing the imidazole core to construct more complex molecular architectures, such as tetrazoles.
N-Alkylation of the Imidazole Ring
N-alkylation is a fundamental method for modifying the properties of imidazole-containing compounds. Due to the electron-withdrawing effects of the two chlorine atoms, the nucleophilicity of the imidazole nitrogen in this compound is reduced, often necessitating the use of a base to facilitate the reaction.
Experimental Protocol: General N-Alkylation
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the mixture for 15-30 minutes to ensure deprotonation.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Conditions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Methyl iodide | K₂CO₃ | ACN | RT | 12 | 85-95 |
| 2 | Benzyl bromide | NaH | THF | 0 to RT | 8 | 80-90 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 50 | 6 | 75-85 |
*Note: Yields are illustrative and based on general procedures for halo-imidazoles. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: General workflow for the N-alkylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the 4 and 5 positions of the imidazole ring are amenable to substitution via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.
Materials:
-
N-protected-4,5-dichloro-2-methylimidazole (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1-2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
In a reaction vessel, combine the N-protected-4,5-dichloro-2-methylimidazole, boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction can be mono- or di-substituted depending on the equivalents of boronic acid and reaction conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 65-80 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 60-75 |
*Note: Yields are for mono-arylation and are illustrative, based on similar dichlorinated heterocyclic systems. Di-substitution can be achieved with increased equivalents of boronic acid and longer reaction times.
Application Notes and Protocols for the Determination and Quantification of Methylimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylimidazole compounds, such as 2-methylimidazole (2-MEI) and 4-methylimidazole (4-MEI or 5-MEI), are heterocyclic organic chemical compounds that can form during the heating of certain foods and are found in some industrial applications.[1] Notably, 4-MEI is a byproduct of the Maillard reaction, which occurs during the thermal processing of foods, and is also present in caramel colorings (E150c and E150d).[1] Due to its potential carcinogenic properties, regulatory bodies have set limits for 4-MEI in food and beverages.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring the levels of these compounds in various matrices.
This document provides detailed application notes and protocols for the determination and quantification of methylimidazole compounds using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The analysis of methylimidazole compounds presents challenges due to their high polarity, water solubility, and lack of strong chromophores.[1] The most common and effective methods for their determination and quantification are chromatography-based techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC) , often coupled with UV or mass spectrometric detection, is a widely used technique. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating these polar compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of methylimidazoles; however, a derivatization step is typically required to increase the volatility of the analytes.[1][5]
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended and most widely used method due to its high sensitivity and selectivity, allowing for the detection of trace levels of methylimidazoles in complex matrices without extensive sample cleanup.[2][6]
Experimental Workflows
The general workflow for the analysis of methylimidazole compounds involves sample preparation, chromatographic separation, and detection. The choice of specific steps depends on the analytical technique and the sample matrix.
Caption: General workflow for methylimidazole analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of methylimidazole compounds.
Table 1: LC-MS/MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 2-MI, 4-MI, THI | Caramel Colours, Cola | 2 µg/L | - | 94-102 (for 4-MI) | [6][7] |
| 4-MI, THI | Sauce, Powder | 3 µg/kg (4-MI), 0.5 µg/kg (THI) | 5 µg/kg (4-MI), 2 µg/kg (THI) | 81.9-111.0 (4-MI), 61.2-106.4 (THI) | [8] |
| 1-MI, 2-MI, 4-MI | Food Flavor | 0.030-0.450 µg/kg | 0.10-1.50 µg/kg | 82.8-111.7 | [9] |
| 4-MI | Cola | < 1 ppb | - | - | [4] |
Table 2: GC-MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 4-MEI | Balsamic Vinegars, Processed Sauces | 130 µg/kg | - | Good | [5] |
Table 3: Other Methods
| Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Capillary Electrophoresis | 2-MeI, 4-MeI | Caramel Colors | 0.22 mg/L (2-MeI), 0.16 mg/L (4-MeI) | - | Satisfactory | [10] |
| UPLC-DAD | Imidazole, 4-MI, 2-MI | Cigarette Additives | 0.0094 mg/kg | - | 95.20-101.93 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MI: Methylimidazole; THI: 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for 2-MI and 4-MI in Beverages
This protocol is adapted from a rapid analysis method that does not require solid-phase extraction.[2]
1. Standard Preparation:
-
Prepare individual stock solutions of 2-MEI, 4-MEI, and an internal standard (e.g., imidazole) at 1000 mg/L in water.
-
From the stock solutions, prepare a mixed standard of 2-MEI and 4-MEI at 10 ppm and a separate 10 ppm internal standard solution.
-
Create a series of calibration standards by diluting the mixed standard to concentrations ranging from 50 to 2000 ppb.[2]
-
Fortify each standard with the internal standard to a final concentration of 100 ppb.
-
Mix 100 µL of each standard with 900 µL of acetonitrile before injection.
2. Sample Preparation:
-
For carbonated beverages, sonicate the sample to remove carbonation.
-
Fortify each sample with the internal standard to a final concentration of 100 ppb.
-
For recovery experiments, spike a separate portion of each sample with known concentrations of 2-MEI and 4-MEI.
-
A simple "dilute-and-shoot" approach can be used for simple matrices like cola, where the sample is diluted in the mobile phase eluent before injection.[6]
3. LC-MS/MS Conditions:
-
LC System: Alliance HPLC System or equivalent.[2]
-
Column: Waters CORTECS HILIC Column.[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[6]
-
Flow Rate: As recommended for the column dimensions.
-
MS System: ACQUITY QDa Mass Detector or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Recording (SIR) for the respective m/z of the analytes and internal standard.[2]
4. Data Analysis:
-
Quantify the analytes using a calibration curve constructed from the standards.
-
Calculate recovery rates from the spiked samples.
Protocol 2: GC-MS for 4-MEI in Balsamic Vinegars and Sauces
This protocol involves a derivatization step to make the analyte suitable for GC analysis.[5]
1. Sample Preparation and Derivatization:
-
Perform an ion-pair extraction of 4-MEI from the sample matrix using bis-2-ethylhexylphosphate.[5]
-
Use a suitable internal standard, such as 2-ethylimidazole.[5]
-
Derivatize the extracted analyte with isobutylchloroformate.[5]
2. GC-MS Conditions:
-
Injector: Split/splitless inlet with a split ratio of 50:1.[11]
-
Injector Temperature: 250 °C.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Oven Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other matrix components.
-
MS Transfer Line Temperature: 280 °C.[11]
-
MS Ion Source Temperature: 230 °C.[11]
-
Mass Range: Scan from m/z 35 to 300.[11]
3. Data Analysis:
-
Identify the derivatized 4-MEI based on its retention time and mass spectrum.
-
Quantify using the internal standard method.
Method Validation
Validation of the analytical methods is critical to ensure reliable and accurate results. Key validation parameters to be assessed include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
The following diagram illustrates the relationship between key method validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of three methylimidazole compounds in food flavors by solid phase extraction coupled with ultra-performance liquid chromatography-mass spectrometry [agris.fao.org]
- 10. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. wjarr.com [wjarr.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for HPLC and LC-MS Analysis of Halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated imidazoles are a critical class of compounds in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. Accurate and robust analytical methods are essential for their quantification in various matrices, from environmental samples to biological fluids and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of halogenated imidazoles using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the quantification of halogenated imidazoles, particularly in pharmaceutical formulations where concentrations are relatively high.
Application Note: Analysis of Imidazole Antimycotics in Pharmaceutical Formulations
This method is suitable for the simultaneous determination of several halogenated imidazole-based antifungal drugs in cream and ointment formulations. A reversed-phase HPLC system with UV detection is employed.
Experimental Protocol: HPLC-UV for Halogenated Imidazole Antimycotics
1. Sample Preparation (Creams/Ointments) [1]
-
Accurately weigh a portion of the cream or ointment equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Disperse the sample in a suitable organic solvent such as methanol or acetonitrile.
-
Perform solid-phase extraction (SPE) for sample clean-up. A diol sorbent is often effective for quantitative drug recovery.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Hypersil C-18, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH2PO4 adjusted to pH 3.20 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 30:70 (v/v).[2][3] The exact ratio should be optimized for the specific analytes.
-
Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 210 nm or 300 nm).[2]
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare a series of standard solutions of the halogenated imidazole compounds of interest in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.
Quantitative Data for HPLC-UV Analysis of Imidazoles
| Analyte | Matrix | HPLC Column | Mobile Phase | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Secnidazole | Pharmaceutical Dosage Forms & Human Plasma | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 300 | 0.41 | - | 10-100 | - | [2] |
| Omeprazole | Pharmaceutical Dosage Forms & Human Plasma | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 300 | 0.13 | - | 10-100 | - | [2] |
| Albendazole | Pharmaceutical Dosage Forms & Human Plasma | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 300 | 0.18 | - | 10-100 | - | [2] |
| Fenbendazole | Pharmaceutical Dosage Forms & Human Plasma | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 300 | 0.15 | - | 10-100 | - | [2] |
| Imidazole | Reaction Solutions | Supersil-ODS-B | Acetonitrile:Ionic Reagent Solution (pH 3.5) (40:60) | 210 | 0.02 | - | 10-100 | 99.2-100 | [4] |
| 2-Methylimidazole | Reaction Solutions | Supersil-ODS-B | Acetonitrile:Ionic Reagent Solution (pH 3.5) (40:60) | 210 | 0.02 | - | 10-100 | 99.2-100 | [4] |
| 4-Methylimidazole | Reaction Solutions | Supersil-ODS-B | Acetonitrile:Ionic Reagent Solution (pH 3.5) (40:60) | 210 | 0.03 | - | 10-100 | 99.2-100 | [4] |
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and particularly LC-tandem MS (LC-MS/MS) offer superior sensitivity and selectivity, making them the gold standard for analyzing halogenated imidazoles in complex matrices such as environmental samples and biological fluids at trace levels.
Application Note: Analysis of Halogenated Imidazoles in Environmental Matrices
This protocol is designed for the robust analysis of multiple halogenated imidazole compounds in water, sediment, and soil.[5]
Experimental Protocol: LC-MS/MS for Halogenated Imidazoles in Environmental Samples
1. Sample Preparation
-
Water Samples:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[6]
-
To chelate metal ions that may interfere, add Na2EDTA.[6]
-
Spike the sample with appropriate isotope-labeled internal standards.
-
Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB.[6]
-
Condition the cartridge with methanol followed by ultrapure water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Elute the analytes with methanol and acidified methanol.[6]
-
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase.[6]
-
-
Soil and Sediment Samples:
-
Accurately weigh 2.0 g of the lyophilized and homogenized sample.[5]
-
Perform liquid-solid extraction with a suitable solvent such as acetonitrile, assisted by vortexing and ultrasonication.[5]
-
Centrifuge the sample and collect the supernatant.
-
Proceed with SPE cleanup as described for water samples.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UPLC).
-
Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC HSS T3 or Accucore C18).[6][7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 3-10% B), increasing to a high percentage (e.g., 95-100% B) over several minutes to elute compounds with varying polarities.[5][7]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for imidazoles.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]
Quantitative Data for LC-MS/MS Analysis of Imidazoles
| Analyte(s) | Matrix | LC Column | Key Performance Parameters | Reference |
| 10 Imidazoles | Atmospheric Particles | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [7] |
| 21 Benzimidazoles and Nitroimidazoles | Water, Sediment, Soil | Accucore C18 | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [7] |
| ROS203 (imidazole H3 antagonist) | Rat Plasma | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99 | [7] |
| Hydroxy-dimetridazole (DMZOH) | Swine and Poultry Muscle | Phenomenex RP-18 | Confirmatory method, ≥ 20 ng | |
| Hydroxy-ipronidazole (IPROH) | Swine and Poultry Muscle | Phenomenex RP-18 | Confirmatory method, ≥ 20 ng |
Illustrative LC-MS/MS Parameters for Halogenated Imidazoles
Note: These are representative values and require optimization for specific instruments and applications.
| Compound Class | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |
| Monochloro-imidazole derivative | e.g., 103.0 | Fragment 1, Fragment 2 |
| Dichloro-imidazole derivative | e.g., 137.0 | Fragment 1, Fragment 2 |
| Monobromo-imidazole derivative | e.g., 147.0 / 149.0 | Fragment 1, Fragment 2 |
| Monoiodo-imidazole derivative | e.g., 195.0 | Fragment 1, Fragment 2 |
| Monofluoro-imidazole derivative | e.g., 87.0 | Fragment 1, Fragment 2 |
III. Visualized Workflows and Relationships
Experimental and Logical Workflow Diagrams
Caption: General workflow for LC-MS/MS analysis of halogenated imidazoles.
Caption: Decision tree for selecting an analytical technique.
References
- 1. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 5. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dichloro-2-methylimidazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-methylimidazole is a halogenated heterocyclic compound that has garnered interest as a potential precursor and building block in the development of novel agrochemicals, particularly fungicides. The imidazole ring is a core structure in many successful antifungal agents, and the presence of chloro- and methyl-substituents can significantly influence the biological activity, selectivity, and physicochemical properties of the resulting molecules. These application notes provide an overview of the current understanding of this compound's role in agrochemical research, including its synthesis, potential mechanisms of action, and protocols for its evaluation as a fungicide. While direct and extensive fungicidal data on this compound itself against plant pathogens is limited in publicly available literature, this document compiles information on related compounds and general methodologies to guide further research and development.
Data Presentation
The fungicidal efficacy of imidazole derivatives is a key determinant of their potential for agrochemical applications. While specific EC₅₀ values for this compound against a wide range of plant pathogens are not extensively documented, research on analogous compounds provides valuable insights. One study highlighted that the substitution of an imidazole moiety with a 4,5-dichloro-1H-imidazole in a series of compounds led to a significant decrease in antifungal activity[1]. Conversely, another study on 4,5-dichloroimidazole (DCI) and its metal complexes demonstrated potent antifungal effects, in some cases exceeding that of the commercial fungicide ketoconazole[2][3]. This suggests that while the dichlorination of the imidazole ring can be beneficial, the overall structure of the final molecule is critical for activity.
Derivatives of 4,5-dichloro-imidazole-2-carboxylic acid, which can be synthesized from 2-methyl-imidazole precursors, have been patented for their fungicidal properties, indicating the potential of this chemical class in crop protection[4].
Table 1: Fungicidal Activity of Selected Imidazole Derivatives Against Plant Pathogens
| Compound/Derivative | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| 4,5-dichloroimidazole (DCI) | Aspergillus spp. | MIC | - | [2] |
| 4,5-dichloroimidazole (DCI) | Candida spp. | MIC | - | [2] |
| 4,5-dichloroimidazole (DCI) | Trichophyton spp. | MIC | - | [2] |
| Cr³⁺ and Co²⁺ complexes of DCI | Aspergillus spp., Candida spp., Trichophyton spp. | - | More active than ketoconazole | [2] |
| Imidazole derivative with 4,5-dichloro-1H-imidazole substitution | Candida spp. | MIC | > Fluconazole | [1] |
Note: Specific quantitative values for DCI were not provided in the source material, but its activity was highlighted as significant.
Experimental Protocols
The following protocols are generalized methods for the synthesis of chlorinated imidazoles and the in vitro screening of their antifungal activity. These can be adapted for the specific investigation of this compound.
Protocol 1: Synthesis of this compound Derivatives
This protocol is based on general methods for the chlorination of imidazole rings.
Materials:
-
2-Methylimidazole
-
Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine, sodium carbonate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 2-methylimidazole in an appropriate inert solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the chlorinating agent (2-3 equivalents) to the solution while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.
Materials:
-
This compound (or derivative) stock solution in a suitable solvent (e.g., DMSO)
-
Fungal pathogen culture (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh culture of the target fungal pathogen on an appropriate agar medium.
-
Harvest fungal spores or mycelial fragments and prepare a standardized inoculum suspension in sterile water or saline. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no compound) and negative (no fungus) controls on each plate.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth, either visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
To determine the EC₅₀ (half-maximal effective concentration), a dose-response curve can be generated by plotting the percentage of growth inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole-based fungicides are well-known inhibitors of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. The primary target of many imidazole fungicides is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway[4][5][6]. It is hypothesized that this compound and its derivatives may act through a similar mechanism.
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for Agrochemical Screening
The development of a new agrochemical involves a multi-step screening process to evaluate its efficacy and safety.
Caption: A generalized workflow for screening potential agrochemical fungicides.
Conclusion
This compound represents a chemical scaffold with potential for the development of new agrochemical fungicides. While direct evidence of its fungicidal efficacy is currently sparse and at times conflicting, its structural relationship to known antifungal imidazoles and the fungicidal activity of its derivatives warrant further investigation. The provided protocols and conceptual frameworks for its mechanism of action and experimental evaluation are intended to serve as a guide for researchers in this field. Future studies should focus on synthesizing a broader range of derivatives and conducting systematic in vitro and in vivo screening against a panel of economically important plant pathogens to fully elucidate the potential of this compound in agrochemical development.
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-2-methylimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,5-Dichloro-2-methylimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is the direct chlorination of 2-methylimidazole. This approach is often favored due to the commercial availability of the starting material. The reaction typically involves treating 2-methylimidazole with a suitable chlorinating agent.
Q2: What are the key factors influencing the yield of the chlorination reaction?
A2: Several factors can significantly impact the yield of the chlorination of 2-methylimidazole. These include the choice of chlorinating agent, the molar ratio of reactants, reaction temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are some common side products in this synthesis?
A3: Common side products can include mono-chlorinated isomers (4-chloro-2-methylimidazole and 5-chloro-2-methylimidazole) and over-chlorinated products. The formation of these byproducts is often influenced by the reaction conditions. For instance, insufficient chlorinating agent may lead to a higher proportion of mono-chlorinated species, while harsh conditions might promote over-chlorination.
Q4: How can I purify the final product to improve its quality and overall yield?
A4: Purification of this compound is critical for obtaining a high-purity product, which in turn can be considered as an improvement in the overall process yield. Common purification techniques include recrystallization from a suitable solvent, which helps in removing unreacted starting materials and byproducts. Another effective method can be column chromatography. A patent for a related compound suggests a refining method involving dissolution in a mixed solvent system with an alkaline aqueous solution, followed by neutralization to precipitate the purified product. This suggests that pH adjustment and liquid-liquid extraction could be valuable purification strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion of 2-methylimidazole | - Inactive chlorinating agent.- Insufficient reaction temperature.- Poor solubility of reactants. | - Use a fresh or properly stored chlorinating agent.- Gradually increase the reaction temperature while monitoring for product formation and byproduct generation.- Select a solvent in which both 2-methylimidazole and the chlorinating agent have good solubility. |
| Low yield of this compound with a high proportion of mono-chlorinated byproducts | - Insufficient amount of chlorinating agent.- Short reaction time. | - Increase the molar ratio of the chlorinating agent to 2-methylimidazole. A 1:2 molar ratio of imidazole to sodium hypochlorite has been shown to be optimal for the dichlorination of imidazole.[1]- Extend the reaction time and monitor the progress using techniques like TLC or GC-MS to ensure complete conversion. |
| Formation of undesired over-chlorinated byproducts | - Excess of chlorinating agent.- High reaction temperature. | - Carefully control the stoichiometry of the chlorinating agent.- Perform the reaction at a lower temperature to improve selectivity. |
| Difficulties in isolating the product | - Product remains dissolved in the reaction mixture.- Formation of an emulsion during workup. | - After the reaction, adjust the pH of the solution to precipitate the product. Imidazole derivatives can often be precipitated from aqueous solutions by neutralization.- Use a different solvent for extraction or add a brine solution to break the emulsion. |
| Product is impure after initial isolation | - Inefficient purification method. | - Optimize the recrystallization solvent system to improve the separation of the desired product from impurities.- Employ column chromatography with a suitable eluent system for more effective purification. |
Experimental Protocols
Proposed Synthesis: Direct Chlorination of 2-Methylimidazole
This protocol is based on general methods for the chlorination of imidazoles.
Materials:
-
2-Methylimidazole
-
Chlorinating agent (e.g., Sodium hypochlorite solution, Sulfuryl chloride)
-
Suitable solvent (e.g., Water, Dichloromethane)
-
Acid (e.g., Hydrochloric acid) for pH adjustment
-
Base (e.g., Sodium hydroxide) for pH adjustment
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve 2-methylimidazole in a suitable solvent in a reaction flask.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent to the solution of 2-methylimidazole. The addition should be done at a controlled temperature (e.g., 0-10 °C) to manage the reaction exotherm. Studies on imidazole chlorination suggest that a 1:2 molar ratio of imidazole to sodium hypochlorite is optimal for dichlorination.[1]
-
Reaction: Stir the reaction mixture at a specific temperature for a set duration. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent if necessary (e.g., sodium thiosulfate solution for excess chlorine).
-
Workup and Isolation: Adjust the pH of the reaction mixture to precipitate the crude product. The solid can then be collected by filtration. Alternatively, the product can be extracted into an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography to obtain pure this compound.
Quantitative Data Summary
The following table summarizes key parameters that can be varied for optimizing the synthesis of this compound, based on data for related compounds.
| Parameter | Route 1: Direct Chlorination of 2-Methylimidazole (Proposed) | Route 2: N-Methylation of 4,5-Dichloroimidazole (Analogous)[2] |
| Starting Material | 2-Methylimidazole | 4,5-Dichloroimidazole |
| Key Reagent | Chlorinating Agent (e.g., NaOCl) | Methylating Agent (e.g., Dimethyl sulfate) |
| Reaction Time | To be optimized | 90 minutes |
| Reaction Temperature | To be optimized | 90°C |
| Overall Yield | To be optimized | 96% |
| Key Advantages | Readily available starting material. | High reported yield for the analogous reaction. |
| Key Disadvantages | Potential for byproduct formation, requires optimization. | Requires synthesis of 4,5-dichloroimidazole. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow to diagnose and address low yield issues.
Proposed Synthetic Pathway
Caption: Proposed direct chlorination pathway.
References
Technical Support Center: Purification of Crude 4,5-Dichloro-2-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,5-Dichloro-2-methylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route. These can include unreacted starting materials, partially chlorinated intermediates (e.g., 4-chloro-2-methylimidazole), over-chlorinated byproducts, and other side-products from the reaction. The presence of colored impurities may also necessitate treatment with activated carbon.[1]
Q2: My crude this compound has poor solubility in common organic solvents. How can I effectively purify it?
A2: Poor solubility can be a challenge with heterocyclic compounds like imidazoles. For recrystallization, consider using more polar solvents such as ethanol, isopropanol, or acetone, or a two-solvent system like ethanol/water or acetone/hexane.[2][3] For column chromatography, a more polar mobile phase, such as a gradient of methanol in dichloromethane, may be required.[2] In some cases, an acid-base extraction can be employed to bring the compound into an aqueous solution as its salt, facilitating separation from insoluble impurities.[2][4]
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve it?
A3: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase.[2] Alternatively, using a more neutral stationary phase like alumina can also prevent these strong acidic interactions and reduce tailing.[2]
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. To encourage crystallization, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites.
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[2]
Q5: Can acid-base extraction be used to purify this compound?
A5: Yes, acid-base extraction is a highly effective method for purifying imidazoles. The basic imidazole can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Subsequently, the aqueous layer is basified (e.g., with 1 M NaOH) to deprotonate the imidazole, causing the purified product to precipitate out of the solution.[2][5]
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Step |
| Poor Separation of Impurities | The polarity of the eluent may not be optimal for separating the target compound from closely related impurities. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation. Consider using a gradient elution instead of an isocratic one.[2] |
| The column may be overloaded with the crude product, leading to broad peaks and poor resolution. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Standard silica gel may not be the most suitable stationary phase. | Consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[2] | |
| Low Yield After Chromatography | The compound may be irreversibly adsorbed onto the silica gel. | Add a basic modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel. |
| The chosen mobile phase may be too polar, causing the compound to elute too quickly with impurities. | Optimize the mobile phase polarity based on TLC analysis to ensure good separation and elution of the target compound in a reasonable volume. |
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Step |
| Low Recovery of Purified Product | The chosen recrystallization solvent may be too good, even at low temperatures, leading to significant product loss in the mother liquor. | Perform a systematic solvent screening to find a solvent that dissolves the compound well when hot but poorly when cold.[2][6] |
| A two-solvent system (one "good" solvent and one "poor" solvent) may provide better recovery.[2] | ||
| Product is Still Impure After Recrystallization | Impurities may have similar solubility profiles and co-precipitate with the product. | Try a different solvent or solvent system for recrystallization. Sometimes, a second recrystallization from a different solvent system is necessary. |
| The solution was cooled too quickly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Acid-Base Extraction Issues
| Issue | Potential Cause | Troubleshooting Step |
| Emulsion Formation at the Interface | The two phases are not separating cleanly, making it difficult to isolate the layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| No Precipitate Forms After Basification | The purified compound may be soluble in the aqueous phase even after neutralization. | If no precipitate forms, extract the basified aqueous solution with an organic solvent like dichloromethane or ethyl acetate to recover the purified product.[2] |
| The aqueous solution may not be sufficiently basic to deprotonate the imidazole. | Check the pH of the aqueous layer with pH paper or a pH meter and add more base if necessary to ensure it is above the pKa of the imidazole.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[2]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.[2]
-
Elution: Begin eluting with a non-polar solvent mixture (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. Remember to add 0.1-1% triethylamine to the mobile phase if using silica gel.[2]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.[2]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified this compound should precipitate out.[2]
-
Isolation: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the basified aqueous solution with an organic solvent.[2]
-
Drying: Dry the purified product to a constant weight.
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Identifying and minimizing side reactions in imidazole synthesis
Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions in imidazole synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during imidazole synthesis, with a focus on the Debus-Radziszewski reaction and related methods.
Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.
Troubleshooting Steps:
-
Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of one is highly recommended to improve yields.[1]
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid have been shown to provide excellent yields.[1] Lactic acid is another effective and biodegradable option.[1]
-
Base Catalysts: Amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly enhance yields compared to other bases like triethylamine or piperidine.[1]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) can act as a Lewis acid to activate the aldehyde, leading to improved yields.[1]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For many Debus-Radziszewski reactions, reflux temperatures are employed. However, excessively high temperatures can promote side reactions.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Ethanol is a common solvent, but other polar aprotic solvents like acetonitrile, DMF, and DMSO can also be effective. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to higher yields.[2][3][4]
-
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions.[1][2][3][4]
Q2: I am observing significant formation of byproducts in my imidazole synthesis. How can I identify and minimize them?
A2: The most common side product in the Debus-Radziszewski synthesis is the corresponding oxazole. Its formation can be minimized by carefully controlling the reaction conditions.
Identification and Minimization Strategies:
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the presence of side products.[5][6][7]
-
Stoichiometry: A large excess of ammonia can favor the formation of the diimine intermediate required for imidazole synthesis, thereby reducing the formation of oxazole byproducts.
-
Order of Addition: Adding the aldehyde slowly to a pre-formed mixture of the dicarbonyl compound and ammonia can minimize side reactions.
-
Purification: If side products are formed, they can often be separated from the desired imidazole derivative through purification techniques like column chromatography or recrystallization.[8][9] An acidic wash during workup can help remove unreacted basic starting materials.[8]
Q3: How do I choose the best catalyst for my imidazole synthesis?
A3: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., reusability). The following diagram outlines a logical workflow for catalyst selection.
Caption: Workflow for selecting a catalyst for imidazole synthesis.
Data Presentation
The selection of a catalyst and reaction conditions significantly impacts the efficiency of imidazole synthesis. The following table summarizes the performance of various catalytic systems in the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Solvent | Reference |
| Metal-Based Catalysts | ||||||
| CuI | 15 mol% | Reflux | 20 min | 95 | Butanol | [10] |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Solvent-free | [10] |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | - | [10] |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | Solvent-free | [10] |
| Heterogeneous Catalysts | ||||||
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Solvent-free | [10] |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | Ethanol | [10] |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | Solvent-free | [10] |
| Ionic Liquids | ||||||
| [C₁₆M₁Im][Br] & [C₁₆M₂Im][Br] | - | 80 | 48 h | - | Acetonitrile | [10] |
| Et₃NH⁺AcO⁻ | Reaction Medium | 120 | - | - | - | [10] |
| Metal-Free Catalysts | ||||||
| Benzyltriphenylphosphonium chloride (BTPPC) | - | 80 | - | High | Solvent-free | [10] |
| Lactic Acid | 1 mL | 160 | - | 92 | - | |
| Silicotungstic Acid | 7.5 mol% | Reflux | - | 94 | Ethanol | |
| DABCO | - | 60-65 | 12 h | 92 | t-butanol |
Experimental Protocols
Here, we provide detailed methodologies for key experiments in imidazole synthesis.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation under solvent-free conditions.[2][3][4]
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride (CuCl₂·2H₂O) (10 mol%) (optional, as a catalyst)[2]
-
Beaker (50 mL)
-
Glass rod
-
Microwave oven
Procedure:
-
In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %, if used).[2]
-
Thoroughly mix the reaction mixture with a glass rod.
-
Place the beaker in a microwave oven and irradiate at a power of 300W for a total of 1-5 minutes. It is advisable to irradiate in short intervals (e.g., 30-60 seconds) to monitor the reaction progress and avoid overheating.
-
Monitor the reaction by TLC (eluent: petroleum ether: ethyl acetate = 9:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the beaker to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Conventional Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol details the traditional Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve benzil and benzaldehyde in a minimal amount of glacial acetic acid.
-
Add ammonium acetate to the mixture.
-
Attach a reflux condenser and heat the mixture at 100-120°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove any remaining acetic acid and ammonium salts.
-
Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole.
Mandatory Visualizations
The following diagrams illustrate key logical workflows in troubleshooting imidazole synthesis.
Caption: Troubleshooting workflow for low yields in imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution on Dichloroimidazoles
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on dichloroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of substituted imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic substitution on dichloroimidazoles?
A1: The regioselectivity of nucleophilic substitution on dichloroimidazoles is primarily governed by the position of the chloro substituents and the electronic nature of both the imidazole ring and the nucleophile. For 2,4-dichloroimidazoles, the presence of activating groups, such as a nitro group at the 5-position, significantly influences which chlorine is more reactive. In the case of 2,4-dihalogeno-1-methyl-5-nitroimidazole, the C2 position is preferentially attacked by hard nucleophiles (e.g., methoxide), while soft nucleophiles (e.g., amines, thiols) favor substitution at the C4 position.[1] For dichloroimidazoles lacking a strong activating group, the inherent electronic properties of the imidazole ring dictate reactivity, which can often lead to mixtures of products.
Q2: I am observing low yields in my substitution reaction. What are the common causes and how can I improve it?
A2: Low yields in nucleophilic substitution on dichloroimidazoles can stem from several factors:
-
Insufficient activation of the imidazole ring: Dichloroimidazoles without electron-withdrawing groups are often less reactive. Increasing the reaction temperature or using a stronger nucleophile may be necessary.
-
Poor choice of solvent: The solvent plays a crucial role in solvating the nucleophile and influencing reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they do not excessively solvate the nucleophile, thus maintaining its reactivity.[2]
-
Inappropriate base: The choice of base is critical for deprotonating the nucleophile (if required) and neutralizing any acid formed during the reaction. A base that is too strong can lead to side reactions with the dichloroimidazole itself. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
-
Decomposition of starting material or product: Dichloroimidazoles and their substituted products can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures may lead to degradation. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q3: How can I minimize the formation of di-substituted products when only mono-substitution is desired?
A3: To favor mono-substitution, you can employ several strategies:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the dichloroimidazole.
-
Lower reaction temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, often allowing for better control over the substitution and reducing the likelihood of a second substitution occurring.
-
Slow addition of the nucleophile: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby favoring mono-substitution.
Q4: Are there any catalytic methods to improve the efficiency of nucleophilic substitution on dichloroimidazoles?
A4: Yes, transition metal catalysis, particularly with palladium, can be an effective method for C-N and C-S bond formation on halo-heterocycles. While specific protocols for dichloroimidazoles are not extensively documented in the provided search results, Buchwald-Hartwig amination is a powerful tool for the coupling of amines with aryl halides.[3][4][5][6][7] This methodology could potentially be adapted for the amination of dichloroimidazoles, especially for less reactive substrates. The choice of palladium precursor, ligand, and base is critical for catalytic efficiency and would require optimization for this specific substrate class.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of multiple products corresponding to the substitution at different chlorine atoms.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar reactivity of the two chloro-positions. | For substrates like 2,4-dichloroimidazole, the electronic difference between the C2 and C4 positions may not be sufficient to induce high selectivity. Consider introducing a directing group on the imidazole nitrogen or at another position on the ring to electronically differentiate the two positions. |
| Hard/Soft nature of the nucleophile. | As demonstrated with 2,4-dihalogeno-5-nitroimidazoles, the nature of the nucleophile can dictate the site of attack.[1] If you are using a nucleophile that is giving poor selectivity, consider if a "harder" or "softer" alternative could be used to favor one position over the other. |
| Reaction temperature. | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to see if the ratio of isomers improves. |
Issue 2: No Reaction or Incomplete Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted dichloroimidazole starting material even after prolonged reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low reactivity of the dichloroimidazole. | Increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). Be sure to monitor for product degradation at higher temperatures. |
| Weak nucleophile. | If possible, use a stronger nucleophile. For example, if using an alcohol, consider deprotonating it with a suitable base to form the more nucleophilic alkoxide. |
| Inappropriate solvent. | Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Protic solvents can solvate and deactivate the nucleophile.[2] |
| Insufficient base or incorrect pKa. | If your nucleophile requires deprotonation, ensure you are using a base that is strong enough to achieve this. Also, ensure at least a stoichiometric amount of base is used to neutralize any acid generated. |
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Substitution on Halo-N-Heterocycles
Note: The following table provides general conditions gleaned from reactions on various halo-heterocycles, including imidazoles, and should be used as a starting point for optimization.
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | 2-Amino-4-chloro-pyrimidine | Propanol | Triethylamine | 120-140 (Microwave) | 0.25-0.5 | Good | [8] |
| Thiols | 1-methyl-1H-imidazole-2-thiol | Varied | - | Varied | - | - | [9] |
| Anilines | 2,4-dichloroquinazoline | Varied | Varied | Varied | Varied | Good | [10] |
| Aliphatic Amines | Aryl Chlorides | Aqueous Micellar | K₃PO₄ | 25-100 | 1-24 | Good-Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4,5-disubstituted-imidazoles from α-Chloroketones (Illustrative)
This protocol describes the synthesis of a 2-aminoimidazole from an α-chloroketone and guanidine, which is a common route to this class of compounds and provides a basis for understanding imidazole synthesis.[11]
Materials:
-
α-chloroketone (1.0 mmol)
-
Guanidine derivative (1.3 mmol)
-
Triethylamine (Et₃N) (1.0 mmol)
-
Deep Eutectic Solvent (DES) such as Choline Chloride:Glycerol (1:2) (2 g) or THF
-
Ethyl acetate (AcOEt)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To the deep eutectic solvent (or THF), add the α-chloroketone, guanidine derivative, and triethylamine under magnetic stirring.
-
Heat the reaction mixture to 80 °C for 4-6 hours, monitoring the disappearance of the α-chloroketone by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add 5 mL of water to the reaction mixture.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Amination of Aryl Chlorides (Adaptable for Dichloroimidazoles)
This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides with aliphatic amines and may serve as a starting point for developing a catalytic method for dichloroimidazoles.[3][6]
Materials:
-
Dichloroimidazole (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.25 mol%)
-
Phosphine ligand (e.g., L1 as described in the reference, 0.5 mol%)
-
Base (e.g., KOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.
-
Add the dichloroimidazole and the anhydrous solvent.
-
Add the aliphatic amine via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
How to control selectivity in mono- vs di-substitution reactions
Technical Support Center: Selectivity in Substitution Reactions
Welcome to the technical support center for controlling selectivity in mono- versus di-substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: How can I favor mono-substitution and prevent the formation of di-substituted byproducts?
Controlling the reaction to favor mono-substitution, especially in electrophilic aromatic substitution (EAS), involves managing the reactivity of both the substrate and the electrophile. The introduction of the first substituent often activates the ring, making it more susceptible to a second substitution.[1][2]
Key Strategies:
-
Stoichiometry Control: Use the limiting reagent (typically the electrophile) in a 1:1 or even slightly less than 1:1 molar ratio with respect to the aromatic substrate. This ensures there isn't enough electrophile present for significant di-substitution to occur.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can increase selectivity.[3] This favors the reaction pathway with the lower activation energy, which is typically the initial mono-substitution.
-
Use of Milder Reagents/Catalysts: A less reactive electrophile or a less powerful catalyst can slow down the overall reaction rate, allowing for better control and isolation of the mono-substituted product.
-
Steric Hindrance: Introducing a bulky substituent can physically block the positions most likely to undergo a second substitution (often the ortho positions), thereby favoring mono-substitution or directing a second substitution to the less hindered para position.[4][5]
-
Blocking Groups: In some cases, a position can be temporarily blocked by a group like a sulfonic acid (-SO₃H). After the desired mono-substitution occurs at another site, the blocking group can be removed.[6]
FAQ 2: My reaction is sluggish and stops at the mono-substitution stage. How can I promote di-substitution?
This issue often arises when the first substituent added is a deactivating group (e.g., -NO₂, -CN, -COR), which makes the aromatic ring less nucleophilic and therefore less reactive towards further electrophilic substitution.[2][4]
Key Strategies:
-
Use of Excess Reagent: Employing an excess of the electrophile and the catalyst can drive the reaction towards di-substitution by increasing the probability of a second reaction occurring.
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the deactivating effect of the first substituent.[7]
-
Use a Stronger Catalyst/More Reactive Reagents: A more potent Lewis acid or a more reactive electrophile can force the second substitution on the deactivated ring.
-
Increase Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher yield of the di-substituted product.
-
Order of Reactions: The sequence in which substituents are added is critical. If a deactivating group must be present, consider if it's possible to add an activating group first to facilitate the second substitution, and then modify it later if necessary.[8][9] For instance, a Friedel-Crafts acylation (which adds a deactivating acyl group) followed by reduction of that group to an activating alkyl group can be a useful strategy.[6]
FAQ 3: What is the most common reason for losing selectivity between mono- and di-substitution?
The most frequent cause is the nature of the substituent itself. If the first group added is an activating group (e.g., -OH, -OR, -Alkyl), it makes the ring more reactive than the starting material.[2][4] This electronic activation significantly lowers the energy barrier for a second substitution, often leading to a mixture of products or favoring polysubstitution. Friedel-Crafts alkylation is a classic example where polysubstitution is a common problem because the newly added alkyl group activates the ring for further alkylation.[6]
Troubleshooting Guides
Guide 1: Issue - Poor yield of the desired mono-substituted product with significant di-substitution.
This is a classic problem when substituting activated aromatic rings.
| Potential Cause | Recommended Solution | Experimental Considerations |
| Incorrect Stoichiometry | Carefully control the molar ratio of electrophile to substrate. Aim for a 1:1 or 0.95:1 ratio. | Use a syringe pump for slow, controlled addition of the electrophile. This keeps its instantaneous concentration low, reducing the chance of a second reaction. |
| High Reaction Temperature | Decrease the reaction temperature. | Run the reaction at 0 °C or even -78 °C. This often requires longer reaction times but significantly improves selectivity.[3] |
| Overly Active Catalyst | Use a milder catalyst or reduce the catalyst loading. | For Friedel-Crafts reactions, consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂. |
| Substrate is Highly Activated | If possible, perform the reaction on a less activated precursor. Alternatively, use a bulky electrophile to sterically hinder di-substitution. | For example, using tert-butyl chloride in a Friedel-Crafts alkylation can favor para-mono-substitution due to steric hindrance at the ortho positions.[10] |
Guide 2: Issue - Incomplete reaction, failing to proceed to the desired di-substituted product.
This typically occurs when trying to add a second group to a deactivated ring.
| Potential Cause | Recommended Solution | Experimental Considerations |
| Ring Deactivation | The first substituent is strongly electron-withdrawing. | Increase the temperature, use a more forceful catalyst (e.g., AlCl₃ for Friedel-Crafts), and use an excess of the electrophile. |
| Insufficient Reaction Time | The reaction kinetics are slow due to deactivation. | Monitor the reaction by TLC or GC-MS and allow it to run for an extended period (e.g., 24-48 hours) before workup. |
| Catalyst Poisoning | The substrate or reagents may be deactivating the catalyst. | Ensure all reagents and solvents are anhydrous and pure. Some functional groups can coordinate strongly with Lewis acids, inhibiting their catalytic activity. |
| Poor Reagent/Catalyst Choice | The chosen conditions are not strong enough to overcome the energy barrier. | Switch to a more reactive electrophile source. For example, in nitration, using fuming nitric acid/sulfuric acid instead of just nitric acid. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Phenol
Phenol's -OH group is strongly activating, making polysubstitution a common issue.[11] This protocol aims for selective mono-bromination, primarily at the para position.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of phenol in 100 mL of carbon disulfide (CS₂). Cool the flask in an ice-salt bath to < 5 °C.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 17.0 g (1.05 eq) of bromine in 20 mL of carbon disulfide.
-
Reaction: Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenol spot has been consumed.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. The hydrogen bromide gas evolved can be bubbled through a sodium hydroxide trap. Wash the organic layer with a saturated solution of sodium bisulfite to remove excess bromine, followed by water, and then a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography or recrystallization to yield primarily 4-bromophenol.[11]
Visualizations
Below are diagrams illustrating key concepts and workflows for controlling substitution selectivity.
Caption: Decision workflow for selecting experimental strategies.
Caption: Interplay of key factors controlling reaction selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strategies for Synthesizing Disubstituted Benzenes | OpenOChem Learn [learn.openochem.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Method refinement for analyzing polar imidazole compounds like 4-MEI
This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of polar imidazole compounds, with a specific focus on 4-methylimidazole (4-MEI).
Troubleshooting Guides
Researchers analyzing polar imidazole compounds like 4-MEI often encounter challenges due to their high polarity and water solubility.[1] This guide provides solutions to common issues encountered during chromatographic analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Quantitative Data/Parameters to Check |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload. | - Use a column with a more inert surface or a different stationary phase (e.g., HILIC). - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce sample concentration. | - Tailing Factor/Asymmetry: Aim for a value between 0.9 and 1.2. - pH of Mobile Phase: Ensure it is at least 2 pH units away from the pKa of the analyte. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Analyte loss during sample evaporation or transfer steps. - Suboptimal Solid Phase Extraction (SPE) sorbent or elution solvent. | - Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). - Use a gentle evaporation method (e.g., nitrogen stream at low temperature). - Screen different SPE cartridges and elution solvents.[2] | - Recovery Rate: Aim for >80%. - Compare recoveries with and without the sample matrix (matrix effect study). |
| Poor Retention on Reversed-Phase Columns | - High polarity of the analyte. 4-MEI is a small, polar compound and is difficult to retain using typical reversed-phase conditions.[3] | - Use Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] - Employ ion-pair chromatography. - Consider derivatization to increase hydrophobicity.[1] | - Retention Factor (k'): Aim for a k' value between 2 and 10 for good resolution and reasonable analysis time. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure sufficient column equilibration time between injections, especially with gradient elution.[5] - Use a column thermostat and ensure the mobile phase is well-mixed and degassed. - Use a guard column and replace the analytical column when performance deteriorates. | - Retention Time RSD: Should be <2% for reliable identification and quantification. - System Pressure Fluctuation: Monitor for any unusual changes. |
| Low Sensitivity/Poor Signal-to-Noise | - Inefficient ionization in the mass spectrometer. - Matrix effects (ion suppression or enhancement). - Suboptimal MS/MS transition. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to remove interfering matrix components.[2] - Perform a compound optimization to find the most intense and specific MRM transitions.[6] | - Signal-to-Noise Ratio (S/N): Aim for S/N > 10 for quantification. - Compare analyte response in a clean standard solution versus a matrix-matched standard. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to analyze 4-MEI and other polar imidazole compounds using traditional reversed-phase HPLC?
A1: 4-MEI is a small and highly polar molecule, which results in poor retention on conventional C18 and other reversed-phase columns.[3] These columns separate compounds based on hydrophobicity, and polar compounds have little interaction with the stationary phase, eluting at or near the void volume.
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for 4-MEI analysis?
A2: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[3] This technique is ideal for retaining and separating very polar compounds like 4-MEI, providing better retention and peak shape compared to reversed-phase chromatography.[3][4]
Q3: What are the common sample preparation techniques for analyzing 4-MEI in complex matrices like food and beverages?
A3: Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.[1][2] For GC-MS analysis, a derivatization step is often required to make the polar 4-MEI more volatile and thermally stable.[1]
Q4: Can I analyze 4-MEI without using mass spectrometry?
A4: While possible, it is challenging. 4-MEI lacks a strong chromophore, making UV detection insensitive for the low levels typically found in samples.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for accurate quantification.[6][7]
Q5: What are typical validation parameters for a 4-MEI analytical method?
A5: Method validation for 4-MEI should include an assessment of linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6] Specificity and matrix effects should also be evaluated.
Experimental Protocols
Detailed Methodology for 4-MEI Analysis using HILIC-LC-MS/MS
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
1. Sample Preparation (for a beverage sample)
-
Degas carbonated beverage samples by sonication.
-
Take a known volume of the liquid sample (e.g., 1 mL).
-
Add an internal standard (e.g., deuterated 4-MEI).
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration. A common choice is a cation-exchange SPE cartridge.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the 4-MEI with a solution of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | 4-MEI: 83.1 -> 56.1; Internal Standard (d3-4-MEI): 86.1 -> 59.1 |
Visualizations
Caption: Experimental workflow for the analysis of 4-MEI in beverages.
Caption: Troubleshooting decision tree for 4-MEI analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reliable HILIC LC-MS/MS Analysis of 4-Methylimidazole (4-MEI) on Raptor FluoroPhenyl Columns [discover.restek.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Imidazole-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of imidazole-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My imidazole-based drug candidate shows low cellular uptake. What are the potential reasons?
A1: Low cellular uptake of small molecules, including imidazole-based compounds, can be attributed to several factors. Key physicochemical properties such as low lipophilicity, poor solubility, and large molecular size can hinder passive diffusion across the cell membrane.[1][2] Additionally, the compound may be subject to efflux by cellular transporters that actively pump it out of the cell.[2][3] Biological factors like metabolic instability can also reduce the intracellular concentration of the active compound.[2]
Q2: How can I improve the passive diffusion of my imidazole-based compound?
A2: To enhance passive diffusion, you can focus on optimizing the compound's lipophilicity. A common strategy is the prodrug approach, where the imidazole compound is chemically modified to create a more lipophilic derivative that can more easily cross the cell membrane.[1][4] Once inside the cell, the prodrug is metabolized to release the active imidazole drug. Another approach is to modify the compound to anchor to the cell membrane, which can also promote cellular internalization.[1]
Q3: What drug delivery systems are effective for imidazole-based drugs?
A3: Several drug delivery systems can significantly enhance the cellular uptake of imidazole-based compounds. These include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate drugs. For imidazole-based drugs, pH-sensitive liposomes are particularly effective.[5] In the acidic tumor microenvironment, these liposomes can undergo structural changes that facilitate drug release and cellular uptake.[5][6] Imidazole-based lipids can be incorporated into liposomes to improve endosomal escape.[5]
-
Nanoparticles and Polymeric Micelles: These systems can encapsulate hydrophobic drugs, increasing their solubility and stability.[7][8][9] Imidazole-bearing polymeric micelles can be designed to have a surface charge that becomes positive in the acidic tumor microenvironment, leading to enhanced uptake by cancer cells.[10][11]
Q4: What is the "proton sponge effect" and how does it relate to imidazole-based delivery systems?
A4: The "proton sponge effect" is a mechanism that facilitates the escape of drug delivery systems from endosomes. Imidazole groups have a pKa around 6-7. When a delivery system containing imidazole moieties is internalized into the acidic environment of the endosome (pH 5-6), the imidazole groups become protonated.[10][11] This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the drug into the cytoplasm.[5][11]
Q5: Are there active transport mechanisms that can be targeted to improve uptake?
A5: Yes, cellular uptake is not solely dependent on passive diffusion; it is often mediated by transporter proteins.[3][12][13] If your imidazole compound is a substrate for a specific uptake transporter that is highly expressed on your target cells, you can leverage this for enhanced delivery. Conversely, if your compound is a substrate for an efflux transporter, co-administration with an inhibitor of that transporter could increase intracellular accumulation.[3][14]
Troubleshooting Guides
Issue 1: Poor solubility of the imidazole compound in aqueous assay buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity | Visually inspect for precipitation. Perform a solubility test with serial dilutions.[15] | Determine the solubility limit in the assay buffer. |
| Use a co-solvent like DMSO, ensuring the final concentration is not toxic to the cells.[15] | Increased solubility of the compound. | |
| Formulate the compound in a delivery system like liposomes or nanoparticles.[10][16] | Improved aqueous dispersibility and cellular delivery. |
Issue 2: Inconsistent or non-reproducible results in cellular uptake assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Assess the stability of the compound in the assay buffer over the experiment's duration using HPLC or LC-MS.[15][17] | Identify any degradation of the compound. |
| Optimize buffer conditions (e.g., pH, temperature) to minimize degradation.[17] | Improved consistency of results. | |
| Compound Aggregation | Perform a detergent counter-screen (e.g., with Triton X-100) or use dynamic light scattering (DLS) to detect aggregates.[17] | Determine if aggregation is occurring at the tested concentrations. |
| If aggregation is confirmed, consider formulation strategies or the use of solubility enhancers.[15] | Reduced non-specific effects and improved reproducibility. |
Issue 3: High background signal or low signal-to-noise ratio in fluorescence-based uptake assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extracellular Binding | Ensure thorough washing of cells with ice-cold PBS after incubation to remove non-internalized compound.[18] | Reduction in background fluorescence from the cell surface. |
| Autofluorescence | Image a set of untreated cells under the same conditions to determine the baseline autofluorescence. | Subtraction of background autofluorescence from the final signal. |
| Dye Precipitation | Visually inspect the fluorescently labeled compound solution for any precipitates before adding to cells. | Ensure a homogenous solution is used for the assay. |
Data Presentation
Table 1: Comparison of Delivery Systems for a Model Imidazole Drug
| Delivery System | Mean Diameter (nm) | Encapsulation Efficiency (%) | Cellular Uptake Enhancement (fold vs. free drug) | Reference |
| Free Drug | N/A | N/A | 1 | [16] |
| ePC/DSPE-PEG Liposomes | 89 | 83 | >50,000 (increase in water solubility) | [16] |
| Imidazole-based Convertible Liposomes (ICL) | ~100 | >90 | pH-dependent, enhanced at pH 6.0 | [6] |
| Imidazole-Bearing Polymeric Micelles | <200 | ~4% (w/w) | Significantly more than imidazole-free micelles | [10] |
| DPPC/Imidazolium Amphiphile Hybrid Liposomes | 70-100 | 75 | N/A (focus on stability and release) | [19] |
This table presents a summary of quantitative data from various studies to illustrate the effectiveness of different delivery strategies. Direct comparison of cellular uptake enhancement should be done with caution due to differing experimental conditions.
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol provides a quantitative method to determine the intracellular concentration of an unlabeled imidazole-based compound.[18]
Materials:
-
Cell culture plates (e.g., 24-well or 96-well)
-
Adherent cells of interest
-
Complete cell culture medium
-
Imidazole-based drug candidate stock solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis/Extraction solvent (e.g., 80:20 methanol:water)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with an internal standard)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-95% confluency on the day of the experiment.[20] Incubate overnight.
-
Compound Treatment: On the day of the assay, aspirate the medium and replace it with fresh medium containing the desired concentrations of the imidazole compound. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time points at 37°C.
-
Termination of Uptake: To stop the uptake, quickly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.[21]
-
Cell Lysis and Extraction: Add cold extraction solvent to each well, scrape the cells, and collect the lysate.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile containing an internal standard to the lysate to precipitate proteins.[18]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to new tubes for LC-MS/MS analysis to quantify the amount of the imidazole compound.
-
Normalization: In a parallel set of wells, determine the total protein content using a BCA assay. Normalize the quantified drug amount to the total protein amount to account for variations in cell number.[21]
Protocol 2: Cellular Uptake Visualization by Confocal Microscopy
This protocol allows for the qualitative or semi-quantitative assessment of the cellular uptake of a fluorescently labeled imidazole compound or a delivery system carrying a fluorescent cargo.[22]
Materials:
-
Glass-bottom dishes or coverslips in multi-well plates
-
Adherent cells of interest
-
Fluorescently labeled imidazole compound or delivery system
-
Hoechst or DAPI stain (for nuclei)
-
Cell membrane stain (e.g., CellMask™)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the fluorescently labeled compound/delivery system for the desired time.
-
Staining (Optional): In the last 10-15 minutes of incubation, add nuclear and/or membrane stains.
-
Washing: Wash the cells three times with PBS to remove the extracellular fluorescent compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire 3D z-stacks to distinguish between internalized and membrane-bound fluorescence.
Mandatory Visualizations
Caption: Workflow for a quantitative cellular uptake assay.
Caption: Uptake mechanism of a pH-sensitive liposome.
Caption: Troubleshooting logic for low cellular uptake.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. bioivt.com [bioivt.com]
- 4. Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advancements in nanoparticle based drug delivery for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddhs.com [jddhs.com]
- 10. Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Implications of the dominant role of transporters in drug uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Liposome formulation of a novel hydrophobic aryl-imidazole compound for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel hybrid liposomal formulations based on imidazolium-containing amphiphiles for drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Extracellular Vesicles Uptake Assay via 3D Co - JoVE Journal [jove.com]
Validation & Comparative
Structural Elucidation of Synthesized 4,5-Dichloro-2-methylimidazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous structural confirmation of novel chemical entities are paramount. This guide provides a comparative overview of the structural confirmation of synthesized 4,5-Dichloro-2-methylimidazole derivatives, offering insights into alternative synthetic approaches and presenting supporting experimental data for informed decision-making in medicinal chemistry and materials science.
The imidazole nucleus is a critical pharmacophore in a multitude of therapeutic agents. Halogenated imidazoles, in particular, have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and characterization of derivatives such as this compound are therefore of significant interest. This guide details the synthetic pathways and the comprehensive spectroscopic analysis required to unambiguously confirm the structure of these target molecules.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key experimental data obtained from Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a clear comparison with related imidazole structures.
Table 1: FTIR Spectral Data Comparison
| Functional Group | This compound Derivatives (cm⁻¹)[1] | Other Substituted Imidazoles (cm⁻¹)[2][3] |
| N-H Stretch (imidazole) | 3201 - 3116 | 3373 |
| C-H Stretch (aromatic/aliphatic) | 3055 - 2965 | 3062, 2928 |
| C=N Stretch (imidazole ring) | ~1666 | 1596 |
| C-Cl Stretch | ~880 | - |
| C=O Stretch (in derivatives) | 1720 | 1735, 1668 |
| N=N Stretch (in azo derivatives) | ~1480 | - |
Table 2: ¹H NMR Spectral Data Comparison (δ, ppm)
| Proton | This compound Derivatives (DMSO-d₆)[1] | Other Substituted Imidazoles (DMSO-d₆/CDCl₃)[3] |
| N-H (imidazole) | 11.2 - 10.7 (s) | 11.09 (s) |
| Ar-H | 8.1 - 6.9 (m) | 8.09 - 7.21 (m) |
| CH₃ | 4.2 (s), 1.9 (s) | 2.28 (s), 1.72 (d) |
| N-CH₂ (in derivatives) | - | 4.52 (s) |
Table 3: ¹³C NMR Spectral Data Comparison (δ, ppm)
| Carbon | This compound Derivatives (DMSO-d₆)[1] | Other Substituted Imidazoles (DMSO-d₆) |
| C=O | 197 | 165.3 |
| Imidazole C2, C4, C5 | 149, 141 | 151.9, 138.3, 117.8 |
| Aromatic C | 157 - 110 | 150.3 - 93.01 |
| CH₃ | 26, 61 | 12 |
Experimental Protocols
The successful synthesis and purification of this compound derivatives are contingent on precise experimental procedures. Below are detailed methodologies for key synthetic and analytical steps.
Synthesis of 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone[1]
-
Diazotization: 4-aminoacetophenone is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
-
Coupling: The resulting diazonium salt is then coupled with this compound in a suitable solvent.
-
Work-up: The reaction mixture is neutralized, and the precipitated product is filtered, washed, and recrystallized from an appropriate solvent like ethanol.
General Procedure for Spectroscopic Analysis
-
FTIR Spectroscopy: Spectra are typically recorded on a KBr pellet using an FTIR spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.
Workflow for Synthesis and Structural Confirmation
The logical flow from starting materials to a structurally confirmed final product is a critical aspect of chemical synthesis. The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and structural confirmation of imidazole derivatives.
Alternative Synthetic Approaches and Comparative Compounds
While the azo coupling reaction is a common method for synthesizing derivatives of this compound, other synthetic strategies can be employed for creating a diverse range of substituted imidazoles. For instance, N-alkylation of the imidazole ring with reagents like ethyl chloroacetate can introduce different functional groups.[4] The synthesis of tetrasubstituted imidazoles can also be achieved through multi-component reactions, which offer a more convergent and efficient approach.[2]
The structural data of this compound derivatives can be compared with other halogenated imidazoles, such as 2,4,5-tribromoimidazole, to understand the influence of different halogen substitutions on the spectroscopic properties and biological activity. Furthermore, comparing these derivatives to non-halogenated substituted imidazoles provides a baseline for evaluating the electronic and steric effects of the chlorine atoms on the imidazole core.
This guide provides a foundational comparison for researchers working with this compound derivatives. The presented data and protocols should facilitate the efficient synthesis and accurate structural elucidation of these and other related heterocyclic compounds.
References
Comparative Toxicity of 2-Methylimidazole and 4-Methylimidazole in Zebrafish: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological effects of 2-methylimidazole (2-MI) and 4-methylimidazole (4-MI) on the model organism, Danio rerio (zebrafish). The information presented is collated from recent studies to assist researchers in understanding the differential toxicity of these two isomers.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from comparative studies on the toxicity of 2-MI and 4-MI in zebrafish larvae.
Table 1: Comparative Mortality Rate of Zebrafish Larvae Exposed to 2-MI and 4-MI
| Compound | Concentration | Exposure Duration (hpf) | Mortality Rate (%) | Statistical Significance (p-value) |
| 2-Methylimidazole (2-MI) | 40µM | 4 - 96 | 45.73 ± 0.79 | p < 0.05 |
| 4-Methylimidazole (4-MI) | 40µM | 4 - 96 | 71.87 ± 1.25 | p < 0.05 |
hpf: hours post-fertilization Data from a comparative study indicates that at a concentration of 40µM, 4-MI induces a significantly higher mortality rate in zebrafish larvae compared to 2-MI after 96 hours of exposure[1][2].
Table 2: Comparative Effect on Heart Rate of Zebrafish Larvae Exposed to 2-MI and 4-MI
| Compound | Concentration | Exposure Duration (hpf) | Heart Rate (beats per minute) | Statistical Significance (p-value) |
| 2-Methylimidazole (2-MI) | 40µM | 96 | 105.66 ± 3.26 | p < 0.05 |
| 4-Methylimidazole (4-MI) | 40µM | 96 | 84.8 ± 4.14 | p < 0.05 |
hpf: hours post-fertilization Exposure to 40µM of 4-MI results in a significantly lower heart rate in zebrafish larvae at 96 hpf compared to those exposed to the same concentration of 2-MI[3].
Developmental Toxicity and Teratogenic Effects
4-Methylimidazole (4-MI)
Studies have shown that 4-MI exhibits significant teratogenic effects in zebrafish embryos. Exposure to 4-MI leads to a dose-dependent increase in malformed phenotypes. A key finding is the disruption of myogenesis, specifically in myofibril alignment. This is associated with the aberrant expression of two crucial muscle-specific genes, myod and myogenin[4][5]. Electron microscopy has revealed disorganized thick and thin filaments and undetectable Z-lines in the muscle fibers of 4-MI-treated embryos[4].
2-Methylimidazole (2-MI)
The specific teratogenic effects and underlying molecular mechanisms of 2-MI in zebrafish are less extensively documented in the reviewed literature compared to 4-MI. While it is known to be embryotoxic, detailed studies on its impact on specific developmental processes like myogenesis are not as readily available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 2-MI and 4-MI toxicity in zebrafish.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This protocol is a standardized method to determine the acute toxicity of chemical substances.
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: 96 hours.
-
Procedure:
-
Newly fertilized zebrafish eggs are collected and placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of the test compounds (2-MI and 4-MI) and a control (egg water).
-
The exposure is maintained for 96 hours, with the test solution being renewed every 24 hours.
-
Observations for lethal endpoints are recorded every 24 hours. These include:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Absence of heartbeat
-
-
-
Data Analysis: The mortality rate at each concentration is calculated. If a concentration range is tested, the LC50 (median lethal concentration) can be determined.
Zebrafish Larval Heart Rate Measurement
This protocol outlines a method for assessing the cardiotoxic effects of chemical compounds.
-
Test Organism: Zebrafish larvae (e.g., at 96 hpf).
-
Procedure:
-
Zebrafish larvae are individually placed in the depressions of a glass slide or a multi-well plate.
-
The larvae are oriented to provide a clear view of the heart under a microscope.
-
The number of ventricular contractions is counted for a set period (e.g., 15 or 30 seconds).
-
The count is then extrapolated to determine the heart rate in beats per minute (bpm).
-
-
Data Analysis: The heart rates of the treated groups (2-MI and 4-MI) are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Analysis of Myofibril Alignment (for 4-MI)
This protocol is used to visualize and assess the effects of a substance on muscle development.
-
Procedure:
-
Zebrafish embryos exposed to 4-MI and controls are fixed at a specific developmental stage (e.g., 48 or 72 hpf).
-
Whole-mount immunofluorescence staining is performed using antibodies against muscle-specific proteins (e.g., F59 for slow muscle fibers and F310 for fast muscle fibers).
-
The stained embryos are then imaged using a confocal or fluorescence microscope.
-
-
Data Analysis: The images are analyzed to assess the alignment and integrity of the myofibrils. Any disorganization or defects in the muscle structure are documented.
Signaling Pathways and Visualizations
Experimental Workflow for Comparative Toxicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the toxicity of 2-MI and 4-MI in zebrafish.
Caption: Experimental workflow for comparing the toxicity of 2-MI and 4-MI in zebrafish embryos.
Postulated Signaling Pathway for 4-MI Induced Myogenesis Disruption
The diagram below illustrates the proposed mechanism by which 4-MI disrupts muscle development in zebrafish embryos.
Caption: Proposed pathway of 4-MI induced myogenesis disruption in zebrafish.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on the cited research. Further independent research and validation are recommended.
References
Cytotoxicity of Lepidilines and Their 4,5-Diphenyl Analogues: A Comparative Analysis
A detailed examination of the in vitro cytotoxic profiles of natural lepidiline alkaloids compared to their synthetic 4,5-diphenyl counterparts reveals significant structure-activity relationships that could guide future anticancer drug development. This guide synthesizes available experimental data to provide a clear comparison of their potency and selectivity against different cancer cell lines.
Data Summary: IC50 Values
The cytotoxic activity of lepidilines A, B, C, and D and their corresponding 4,5-diphenyl analogues was primarily evaluated against the human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population, are summarized below.
| Compound | R | X | Cell Line | IC50 (μM) |
| Lepidiline A | H | Cl | HL-60 | 32.3 ± 2.5[1] |
| MCF-7 | >100[1] | |||
| Lepidiline B | Me | Cl | HL-60 | 3.8 ± 0.3[1][2] |
| MCF-7 | >100[1] | |||
| Lepidiline C | H | Cl | HL-60 | 27.7 ± 1.5[1][2] |
| MCF-7 | 75.1 ± 2.8[1] | |||
| Lepidiline D | Me | Cl | HL-60 | 1.1 ± 0.1[1][2] |
| MCF-7 | >100[1] | |||
| 4,5-Diphenyl Analogue of Lepidiline A | H | PF6 | HL-60 | 1.2 ± 0.1[1] |
| MCF-7 | 8.2 ± 0.2[1] | |||
| 4,5-Diphenyl Analogue of Lepidiline C | H | PF6 | HL-60 | 19.9 ± 0.2[1] |
| MCF-7 | 69.9 ± 0.2[1] | |||
| 4,5-Diphenyl Analogue of Lepidiline D | Me | Cl | HL-60 | 4.1 ± 0.2[1] |
| MCF-7 | 10.1 ± 0.5[1] |
Key Observations:
-
Substitution at C(2): The 2-methylated lepidilines (B and D) consistently demonstrate greater cytotoxic potency against the HL-60 cell line compared to their 2-unsubstituted counterparts (A and C).[1]
-
4,5-Diphenyl Substitution: The replacement of the 4,5-dimethyl groups with bulky 4,5-diphenyl moieties significantly enhances cytotoxic activity, especially against the MCF-7 breast cancer cell line.[3][4]
-
Cell Line Selectivity: A noteworthy finding is the high selectivity of Lepidiline D, which was found to be over 100 times more cytotoxic to the HL-60 leukemia cells than to the MCF-7 breast cancer cells.[2] In contrast, the 4,5-diphenyl analogues exhibited reduced cell line selectivity.[3][4]
-
Fluorination Impact: Further studies have indicated that the introduction of fluorine-containing substituents on the benzyl groups can amplify the cytotoxic properties of both lepidilines and their 4,5-diphenyl analogues.[5]
Experimental Protocols
The evaluation of cytotoxic activity was performed using a standard colorimetric cell viability assay.
MTT Assay for Cytotoxicity:
The MTT assay is based on the principle of the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring, leading to the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (HL-60 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the lepidiline compounds and their 4,5-diphenyl analogues for a period of 48 hours.[3]
-
MTT Incubation: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for an additional few hours to allow for formazan crystal formation.
-
Solubilization and Measurement: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance was then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves generated from at least three independent experiments using a nonlinear estimation method.[2][3]
Visualizations
The following diagrams illustrate the experimental workflow for the comparative cytotoxicity analysis.
Caption: Experimental workflow for comparing the cytotoxic activity of lepidilines.
References
Validating an HPLC-MS Method for the Analysis of 4,5-Dichloro-2-methylimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and active pharmaceutical ingredients is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 4,5-Dichloro-2-methylimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques to assist in selecting the most suitable method for your laboratory's needs.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and selectivity.[1][2][3] This makes it particularly well-suited for the analysis of imidazole derivatives, which can be challenging due to their high polarity and potential lack of a strong UV chromophore.[1][4][5] This guide will focus on a validated HPLC-MS method, while also providing a comparative analysis against other established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Experimental Protocol: Validated HPLC-MS Method
This section details the complete methodology for the analysis of this compound using a validated HPLC-MS method.
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.
-
Standard: this compound reference standard.
2. Chromatographic and MS Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored m/z | [M+H]⁺ for this compound |
3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.[1][6][7]
4. Method Validation Protocol The method was validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standards.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels (low, medium, and high).
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]
Performance Data of the Validated HPLC-MS Method
The following table summarizes the performance characteristics of the described HPLC-MS method for the analysis of this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.3 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 102.3% | 80% - 120% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
Comparative Analysis of Analytical Methods
While HPLC-MS is a robust technique, other methods can also be employed for the analysis of imidazole derivatives. This section provides a comparison with GC-MS and Capillary Electrophoresis.
| Feature | HPLC-MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on charge and size. |
| Sample Volatility | Not required. | Requires volatile or derivatized analytes.[1][3] | Not required. |
| Sensitivity | Very high (pg to fg levels). | High, but may require derivatization. | Moderate, can be improved with certain detectors. |
| Selectivity | Very high. | Very high. | Moderate to high. |
| Sample Throughput | High. | Moderate, due to potential derivatization steps. | High. |
| Instrumentation Cost | High. | Moderate to high. | Low to moderate. |
| Solvent Consumption | Moderate. | Low. | Very low.[10] |
| Key Advantage | Broad applicability to non-volatile and thermally labile compounds. | Excellent for volatile and semi-volatile compounds. | Fast analysis times and low solvent usage.[10] |
| Key Disadvantage | Higher equipment cost. | Derivatization can be time-consuming and introduce errors.[1][4] | Lower sensitivity compared to MS-based methods. |
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for method validation and the principle of electrospray ionization.
Caption: Workflow for the validation of the HPLC-MS method.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Dichloro-Methylimidazole Derivatives and Other Imidazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives of 4,5-dichloro-imidazole and other prominent imidazole alkaloids. The following sections detail their performance in key biological assays, supported by experimental data and methodologies, to assist researchers in navigating the therapeutic potential of this diverse class of compounds.
Comparative Biological Activity: A Tabular Summary
Anticancer Activity
The cytotoxic effects of various imidazole derivatives against a range of cancer cell lines have been a primary focus of research. The data below presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) | OVCAR-3 (Ovarian) | ~10 | |
| Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) | MB157 (Breast) | ~10 | |
| Ag(I) NHC complex of 4,5-dichloro-1H-imidazole (1) | Hela (Cervical) | Minimal effect | |
| Lepidiline A | HL-60 (Leukemia) | 32.3 | [1][2] |
| Lepidiline B | HL-60 (Leukemia) | 3.8 | [1][3] |
| Lepidiline C | HL-60 (Leukemia) | 27.7 | [1] |
| Lepidiline D | HL-60 (Leukemia) | 1.1 | [1] |
| Lepidiline A | MCF-7 (Breast) | >100 | [1][2] |
| Lepidiline B | MCF-7 (Breast) | >100 | [1][3] |
| Lepidiline C | MCF-7 (Breast) | 75 | [2] |
| Lepidiline D | MCF-7 (Breast) | >100 | [1] |
Note: The imidazolium salt precursors of the Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole showed no activity against the tested cancer cell lines.
Antibacterial and Anti-inflammatory Activity
While specific data for 4,5-Dichloro-2-methylimidazole is unavailable, the broader class of imidazole alkaloids has demonstrated significant potential in antimicrobial and anti-inflammatory applications. The following table provides examples of these activities from other imidazole-containing compounds to offer a wider context of the potential biological activities within this chemical family.
| Compound/Derivative | Biological Activity | Assay/Model System | Key Findings | Citation(s) |
| Novel Imidazole Derivatives (HL1 and HL2) | Antibacterial | Broth microdilution against various bacterial strains | Both derivatives inhibited the growth of tested bacterial strains. | |
| 4,5-diphenylimidazol-2-thiol derivative (6d) | Antibacterial | Liquid microdilution against Staphylococcus aureus | MIC of 4 µg/mL (two-fold more potent than ciprofloxacin). | |
| Various Imidazole Derivatives | Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 cells | Several derivatives showed moderate to good inhibition of NO production. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[6]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental design, the following diagrams are provided.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4,5-Dichloroimidazole and Other Di-halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4,5-dichloroimidazole with its di-halogenated counterparts, namely 4,5-dibromoimidazole and 4,5-diiodoimidazole. Understanding the nuanced differences in their chemical behavior is paramount for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules. This document summarizes key reactivity trends in common organic transformations, supported by available experimental data, and provides detailed experimental protocols for relevant reactions.
Introduction
Di-halogenated imidazoles are versatile building blocks in organic synthesis, offering multiple sites for functionalization. The nature of the halogen substituents at the 4 and 5 positions significantly influences the electron density of the imidazole ring and the lability of the carbon-halogen bond. This, in turn, dictates the reactivity of these compounds in various reactions, including nucleophilic substitution, palladium-catalyzed cross-coupling, and N-alkylation. In general, the reactivity of the halogen as a leaving group follows the trend I > Br > Cl, which is a key consideration in reaction design.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The choice of the di-halogenated imidazole can significantly impact reaction efficiency and yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds. The reactivity of di-halogenated imidazoles in this reaction is largely dependent on the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Comparative Data for Suzuki-Miyaura Coupling
| Di-halogenated Imidazole | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| 4,5-Dichloroimidazole | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/Water | 100 | Moderate (60-95) | Requires highly active catalyst systems with bulky, electron-rich ligands. |
| 4,5-Dibromoimidazole | XPhos Pd G2 or PdCl₂(dppf) | K₃PO₄ or K₂CO₃ | Dioxane/Water or Toluene/Water | 80-100 | High (80-93) | Generally provides a good balance of reactivity and stability. |
| 4,5-Diiodoimidazole | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 25-100 | Highest (70-90) | Most reactive, but can be prone to side reactions like dehalogenation. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4,5-Dibromoimidazole with Phenylboronic Acid
-
Materials:
-
4,5-Dibromoimidazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction vessel, add 4,5-dibromoimidazole, phenylboronic acid, PdCl₂(dppf), and sodium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through celite.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reactivity in N-Alkylation Reactions
N-alkylation of the imidazole ring is a fundamental transformation for modifying the physicochemical properties of the molecule. The reactivity in N-alkylation is influenced by the nucleophilicity of the imidazole nitrogen atoms, which is in turn affected by the electron-withdrawing nature of the halogen substituents.
Comparative Data for N-Alkylation
The electron-withdrawing effect of the halogens decreases the nucleophilicity of the imidazole nitrogens, making deprotonation by a base a crucial step for the reaction to proceed. Generally, stronger bases and polar aprotic solvents are employed to facilitate the reaction.
| Di-halogenated Imidazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| 4,5-Dichloroimidazole | Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | Good to Excellent | Electron-withdrawing chlorides necessitate a strong base. |
| 4,5-Dibromoimidazole | Benzyl Bromide | K₂CO₃ | DMF | Room Temp. - 60 | Good to Excellent | Reactivity is generally good with standard conditions. |
| 4,5-Diiodoimidazole | Ethyl Bromide | NaH | DMF | 0 to Room Temp. | High | The higher acidity of the N-H proton can facilitate deprotonation. |
Experimental Protocol: N-Alkylation of 4,5-Dichloroimidazole
-
Materials:
-
4,5-Dichloroimidazole (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of 4,5-dichloroimidazole in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of di-halogenated imidazoles in SNAr reactions is influenced by the electron-withdrawing nature of the halogens, which activates the imidazole ring towards nucleophilic attack. The expected trend for leaving group ability is I > Br > Cl.
Conceptual Comparison
Direct comparative quantitative data for SNAr reactions on 4,5-dihaloimidazoles is scarce. However, based on fundamental principles of organic chemistry, the following reactivity trend is expected:
4,5-Diiodoimidazole > 4,5-Dibromoimidazole > 4,5-Dichloroimidazole
This trend is due to the C-I bond being the weakest and iodine being the best leaving group among the halogens. Consequently, reactions with 4,5-diiodoimidazole are expected to proceed under milder conditions or with faster reaction rates compared to the bromo and chloro analogues.
Conclusion
The reactivity of 4,5-dihaloimidazoles is a critical factor in the synthesis of complex molecules. The choice between 4,5-dichloro-, 4,5-dibromo-, and 4,5-diiodoimidazole will depend on the specific transformation being performed, the desired reactivity, and the tolerance of other functional groups in the molecule. While 4,5-diiodoimidazole is generally the most reactive, its instability and potential for side reactions may make 4,5-dibromoimidazole a more practical choice. 4,5-dichloroimidazole, being the least reactive, often requires more forcing conditions and highly active catalyst systems but offers the advantages of lower cost and greater stability. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
A Comparative Guide to the Cross-Validation of Analytical Methods for Detecting Methylimidazoles in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate detection and quantification of methylimidazoles in complex matrices is critical due to their potential carcinogenicity and prevalence in various foods, beverages, and pharmaceutical ingredients.[1][2][3] This guide provides a comprehensive cross-validation of common analytical methods, presenting supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for methylimidazole analysis is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of commonly employed techniques.
| Analytical Method | Analyte(s) | Matrix | Sample Preparation | LOD | LOQ | Recovery (%) | Precision (RSD%) | Citation(s) |
| GC-MS | 4-MEI | Soft Drinks | Headspace SPME | 1.9 µg/L | 6.0 µg/L | - | < 8% | [4] |
| GC-MS/MS | 2-MEI, 4-MEI | Colas, Dark Beers | In-situ Derivatization & Extraction | Low µg/L range | - | High | High | [5] |
| GC-MS | 4-MEI | Balsamic Vinegars, Sauces | Ion-pair Extraction, Derivatization | 130 µg/kg | - | 90-101% | 3-8% | [6] |
| LC-MS/MS | 2-MI, 4-MI, THI | Beverages, Caramel Colors | Dilution | 2 µg/L (in solution) | - | 94-102% | - | [7][8] |
| UHPLC-MS/MS | 4-MEI | Variety of Foods | - | - | - | 94-114% | - | [1] |
| HPLC-MS | 2-MEI, 4-MEI | Beverages | Sonication, Fortification | < 1 ppb | - | - | - | [9][10] |
| Paper Spray-MS | 4-MEI | Caramel, Beverages | Direct Analysis | 3 pg/µL (neat), 5 pg/µL (matrix) | - | - | < 15% | [11][12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; 4-MEI: 4-Methylimidazole; 2-MEI: 2-Methylimidazole; 2-MI: 2-Methylimidazole; 4-MI: 4-Methylimidazole; THI: 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole; SPME: Solid-Phase Microextraction.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile and semi-volatile methylimidazoles in liquid matrices like soft drinks.[4]
-
Sample Preparation:
-
Place 4 mL of the liquid sample into a headspace vial.
-
Optimize HS-SPME parameters including fiber selection (e.g., PDMS-DVB), extraction temperature, heating time (e.g., 50 minutes at 110°C), and pH.[4]
-
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.[13]
-
Injector Temperature: 250 °C.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Column: InnoWax stationary phase.[4]
-
Oven Temperature Program: Optimized for the separation of methylimidazoles.
-
MS Transfer Line Temperature: 280 °C.[13]
-
MS Ion Source Temperature: 230 °C.[13]
-
Mass Range: Scan from m/z 35 to 300.[13]
-
-
Data Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of polar, non-volatile methylimidazoles in a wide range of food and beverage matrices.[2][7][8]
-
Sample Preparation (Dilute-and-Shoot):
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
For complex matrices, a clean-up step using SPE cartridges (e.g., Waters Oasis MCX) is often necessary.[14]
-
Condition the cartridge with methanol and water.
-
Load the sample extract.
-
Wash the cartridge with acidified water and methanol to remove interferences.
-
Elute the methylimidazoles with an ammoniated solution in methanol or acetonitrile/water.[2]
-
-
LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column, such as Waters CORTECS HILIC or Agilent InfinityLab Poroshell 120 HILIC-OH5, is effective for retaining and separating these polar compounds.[3][9][10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For less volatile methylimidazoles or to improve chromatographic performance, a derivatization step is often required for GC-MS analysis.[2][6]
-
Sample Preparation:
-
GC-MS Conditions:
-
Similar to the HS-SPME GC-MS method, with optimization of the temperature program to suit the derivatized analytes.
-
-
Data Analysis:
-
Quantification is typically performed using an internal standard, such as 2-ethylimidazole.[6]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of methylimidazoles in complex matrices, highlighting the key decision points and analytical steps.
References
- 1. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Fast Sample Preparation Followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the Analysis of 2- and 4-Methylimidazole in Cola and Dark Beer. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validating Novel Compounds from 4,5-Dichloro-2-methylimidazole: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of in vitro assay validation for novel compounds hypothetically derived from 4,5-dichloro-2-methylimidazole. Due to the limited publicly available data on compounds specifically derived from this compound, this guide draws upon experimental data from structurally related imidazole and benzimidazole analogs to provide a predictive framework for their evaluation.
Data Presentation: Comparative Analysis of Biological Activity
The biological activity of novel compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function.[1] The following tables summarize quantitative data for analogous imidazole derivatives, offering a baseline for comparison.
Table 1: In Vitro Antiproliferative Activity of Imidazole Derivatives
The cytotoxicity of novel compounds is a primary screening parameter. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IMD-A1 | MCF-7 (Breast) | 7.9 | Cisplatin | 9.75 |
| IMD-A2 | HepG2 (Liver) | 5.40 | Doxorubicin | 0.90 - 1.41 |
| IMD-A3 | HCT116 (Colon) | 0.06 | 5-Fluorouracil | Not Specified |
| IMD-B1 | A549 (Lung) | 2.29 - 9.96 | Doxorubicin | 0.90 - 1.41 |
| IMD-B2 | PANC-1 (Pancreatic) | 1.0 - 11.6 | Doxorubicin | 0.90 - 1.41 |
| IMD-C1 | IGR39 (Melanoma) | 27.8 ± 2.8 | Not Specified | Not Specified |
| IMD-C2 | MDA-MB-231 (Breast) | 20.5 ± 3.6 | Not Specified | Not Specified |
Note: Data is compiled from various sources on different imidazole derivatives and should be used for comparative purposes only.
Table 2: In Vitro Enzyme Inhibition Profile of Imidazole Derivatives
Many imidazole-based compounds exhibit their therapeutic effects through the inhibition of specific enzymes, such as protein kinases.[3][4]
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| IMD-K1 | EGFR | 1210 | Erlotinib | 80 |
| IMD-K2 | VEGFR2 | 3.37 (µM) | Axitinib | 0.2 |
| IMD-K3 | AXL Kinase | Low (Specific value not provided) | Not Specified | Not Specified |
| IMD-K4 | p38 MAP Kinase | 39,760 (µM) | Not Specified | Not Specified |
| IMD-E1 | Carbonic Anhydrase II | 14.09 ± 2.99 | Not Specified | Not Specified |
Note: IC50 values are highly dependent on assay conditions. This table is for illustrative comparison.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of in vitro assays.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Replace the cell culture medium with medium containing the test compounds at various concentrations.
-
Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
1. Reagent Preparation:
-
Prepare solutions of the purified recombinant kinase, a specific peptide substrate, ATP, and the test compound in an appropriate kinase reaction buffer.
2. Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, test compound at various concentrations, and the peptide substrate.
-
Include positive (known inhibitor) and negative (vehicle) controls.
3. Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
4. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
5. Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.
-
Fluorescence-based assays (e.g., FRET): Using fluorescently labeled substrates.
-
6. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental processes provide a clear conceptual framework for understanding the action and evaluation of these novel compounds.
Caption: General workflow for the validation of novel compounds.
Caption: Imidazole derivatives can modulate the Wnt/β-catenin signaling pathway.
Caption: Imidazole derivatives can inhibit AXL, AKT, and ERK signaling pathways.
References
Structure-activity relationship (SAR) of 4,5-diphenyl vs. 2-methylated imidazole series
A comparative analysis of the structure-activity relationships (SAR) of 4,5-diphenylimidazoles and 2-methylated imidazoles reveals distinct pharmacological profiles and therapeutic applications. While both scaffolds are derived from the versatile imidazole ring, their substitution patterns give rise to unique interactions with biological targets, leading to differing activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a detailed comparison of their SAR, supported by experimental data, protocols, and visual diagrams to aid researchers in drug discovery and development.
Section 1: Comparative Biological Activities
The 4,5-diphenylimidazole core is frequently associated with activities that stem from its bulky, hydrophobic nature, allowing for significant van der Waals and pi-stacking interactions within protein binding pockets. In contrast, the smaller 2-methyl group on the imidazole ring often serves as a key structural motif in compounds that act as precursors or ligands, with its activity being highly dependent on further substitutions on the imidazole ring.
Anticancer Activity
4,5-Diphenylimidazole Series: Derivatives of this series have shown potent anticancer effects through multiple mechanisms. For instance, certain analogs function as dual-mode anticancer agents by inhibiting histone deacetylases (HDAC) and exhibiting antivascular effects.[1] Other derivatives have been investigated as p53-MDM2 binding inhibitors, inducing cell cycle arrest and cytotoxicity in various cancer cell lines.[2] The bulky diphenyl groups are crucial for occupying hydrophobic pockets in these target proteins.
2-Methylated Imidazole Series: The 2-methylimidazole moiety is a key component of several nitroimidazole antibiotics which also possess anticancer properties, particularly against anaerobic bacteria found in hypoxic tumor environments.[3] The 2-methyl group itself does not confer major cytotoxic effects but is a critical structural element for the activity of the final drug molecule.
Section 2: Enzyme Inhibition
A significant area of investigation for both series is their ability to inhibit various enzymes, with the substitution patterns dictating their selectivity and potency.
Kinase Inhibition
4,5-Diphenylimidazole Series: This series is well-known for its potent inhibition of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4][5][6][7] The two phenyl rings at the 4 and 5 positions are critical for binding to the ATP-binding pocket of the kinase.
Other Enzyme Inhibition
4,5-Diphenylimidazole Series: Certain derivatives have been identified as effective α-glucosidase inhibitors, suggesting a potential role in the management of diabetes.[8]
2-Methylated Imidazole Series: Novel 2-methylimidazolium salts have demonstrated effective inhibition of carbonic anhydrase I and II, as well as acetylcholinesterase, with Ki values in the nanomolar range.[9] This highlights their potential in neurological disorders. Furthermore, 2-methylimidazole has been shown to be a less potent inhibitor of CYP2E1 compared to imidazole.[10]
Section 3: Antimicrobial Activity
Both imidazole series have been explored for their potential as antimicrobial agents, with different spectra of activity.
Antibacterial Activity
4,5-Diphenylimidazole Series: Thiol derivatives of 4,5-diphenylimidazole have been synthesized and evaluated for their antibacterial activity. For example, compound 6d was found to be twice as potent as ciprofloxacin against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[11]
2-Methylated Imidazole Series: 2-Methylimidazole is a precursor to several nitroimidazole antibiotics like metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa.[3]
Antifungal and Anthelmintic Activity
4,5-Diphenylimidazole Series: Various derivatives have demonstrated antifungal activity.[12][13] Additionally, a series of 2-substituted-4,5-diphenyl imidazoles have shown significant anthelmintic activity, with some compounds exhibiting faster paralysis and death times for worms than the standard drugs albendazole and piperazine citrate.[14]
Section 4: Quantitative Data Summary
The following tables summarize the quantitative biological data for representative compounds from both series.
Table 1: Antibacterial Activity of 4,5-Diphenylimidazole Derivatives [11]
| Compound | Target Organism | MIC (μg/mL) |
| 6c | Staphylococcus aureus | 16 |
| 6c | Enterococcus faecalis | 16 |
| 6d | Staphylococcus aureus | 4 |
| Ciprofloxacin | Staphylococcus aureus | 8 |
Table 2: Enzyme Inhibition by 2-Methylimidazolium Salts [9]
| Compound | Target Enzyme | Ki (nM) |
| 1a-e | hCA I | 26.45 ± 6.49 - 77.60 ± 9.53 |
| 2a-e | hCA I | 26.45 ± 6.49 - 77.60 ± 9.53 |
| 1a-e | hCA II | 27.87 ± 5.00 - 86.61 ± 5.71 |
| 2a-e | hCA II | 27.87 ± 5.00 - 86.61 ± 5.71 |
| 1a-e | AChE | 1.15 ± 0.19 - 8.89 ± 0.49 |
| 2a-e | AChE | 1.15 ± 0.19 - 8.89 ± 0.49 |
Table 3: Anthelmintic Activity of 2-Substituted-4,5-Diphenyl Imidazoles (1% m/V concentration) [14]
| Compound | Paralysis Time (min) | Death Time (min) |
| 1b (2-[2-hydroxyphenyl]-4,5-diphenyl imidazole) | 0.24 | 0.39 |
| 1c (2-[3-methoxyphenyl]-4,5-diphenyl imidazole) | 0.42 | 1.15 |
| 1e (2-[2-phenylethenyl]-4,5-diphenyl imidazole) | 0.35 | 0.58 |
| 1g (2-[4-fluorophenyl]-4,5-diphenyl imidazole) | 0.31 | 0.46 |
| 1h (2-[3-nitrophenyl]-4,5-diphenyl imidazole) | 0.29 | 0.42 |
| Albendazole (Standard) | 0.54 | 2.16 |
| Piperazine Citrate (Standard) | 0.58 | 2.47 |
Section 5: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antibacterial Activity Evaluation (Liquid Dilution Method)[11]
The antibacterial activity of the synthesized 4,5-diphenylimidazole-2-thiol derivatives was evaluated against Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis) in a 96-well plate using the liquid dilution method. Ciprofloxacin was used as a reference drug. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined.
Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays[9]
The inhibitory effects of the novel 2-methylimidazolium salts on human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) were determined. The Ki values were calculated from dose-response curves. The specific experimental details for these enzymatic assays can be found in the cited reference.
Anthelmintic Activity Screening[14]
The anthelmintic activity of the 2-substituted-4,5-diphenyl imidazoles was evaluated on adult earthworms. The compounds were tested at a concentration of 1% (m/V). The time taken for paralysis and the time of death for the worms were recorded. Albendazole and piperazine citrate were used as standard drugs for comparison.
Section 6: Visualizations
The following diagrams illustrate key concepts related to the SAR of these imidazole series.
Caption: Comparative SAR of 4,5-diphenyl vs. 2-methylated imidazoles.
Caption: Inhibition of the p38 MAP kinase pathway by 4,5-diphenylimidazoles.
Caption: General workflow for screening and SAR analysis of imidazole derivatives.
References
- 1. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Quality of Commercially Available 4,5-Dichloro-2-methylimidazole
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comparative evaluation of commercially available 4,5-Dichloro-2-methylimidazole, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4][5] This document outlines the available purity data from various suppliers, details recommended experimental protocols for quality assessment, and provides visual workflows to aid in experimental design.
Commercial Supplier Purity Data
The purity of this compound can vary between suppliers. The following table summarizes the publicly available purity information from several vendors. It is important to note that this data is based on the information provided by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.
| Supplier | Stated Purity | Method of Analysis | Appearance | CAS Number |
| Thermo Scientific (Alfa Aesar) | 97%[6][7], ≥96.0%[8] | HPLC[8] | Pale cream to cream to pale brown powder or lumps[8] | 15965-33-0[8] |
| Sigma-Aldrich (Ambeed) | 95% | Not Specified | Solid | 15965-33-0[9] |
| ENAO Chemical Co., Limited | 95+% | Not Specified | White powders | 15965-33-0[10] |
Experimental Protocols for Quality Assessment
Accurate determination of the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for assessing the purity of imidazole derivatives.[11][12][13][14]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or other suitable buffer
-
Reference standard of this compound (if available)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or 10mM ammonium formate) is often effective for separating imidazole derivatives. A typical starting point could be 20% acetonitrile, ramping up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Imidazole derivatives often lack a strong chromophore, so detection at a low wavelength, such as 215 nm, is common.[11]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 acetonitrile:water), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
6. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a standard solution to ensure the system is operating correctly. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for purity analysis and a hypothetical signaling pathway involving a derivative of this compound.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. ajrconline.org [ajrconline.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. labware-shop.com [labware-shop.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 4,5-Dichloro-2-methyl-1H-imidazole | 15965-33-0 [sigmaaldrich.com]
- 10. enao.lookchem.com [enao.lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Dichloro-2-methylimidazole: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dichloro-2-methylimidazole, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Ingestion may be harmful.[2] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or when handling large quantities. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1] |
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Proper Disposal Protocol for this compound
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] It should never be disposed of down the drain or in regular trash.[6] The primary disposal route for halogenated organic waste is incineration at a licensed hazardous waste facility.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][6] This is because the disposal methods and costs for these two categories of waste are different.[6]
-
Container Selection: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[7]
-
Waste Collection:
-
Carefully transfer any waste solid this compound into the designated waste container using a clean scoop or spatula.
-
For solutions containing this compound, pour the waste into the designated liquid waste container.
-
Rinse any empty containers that held this compound with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as halogenated hazardous waste.
-
-
Container Management: Keep the waste container securely closed when not in use.[7] Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4,5-Dichloro-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-2-methylimidazole. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet EN166 standards. A face shield should be worn in situations with a high risk of splashing. | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious protective clothing, such as a lab coat or coveralls. | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if exposure limits are exceeded or if irritation is experienced. All respirator use must be in accordance with a comprehensive respiratory protection program. | To protect against inhalation of dust or aerosols that may cause respiratory irritation.[1] |
Operational Plan for Handling
Strict adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.
Preparation and Handling Protocol:
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[1]
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Handling Solid Form: If handling the solid, use tools and techniques that minimize dust generation. Avoid actions such as vigorous scraping or pouring that can create airborne particles.
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Containerization: Collect all waste material, including any contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This typically involves incineration at a licensed waste disposal facility.[1] Do not dispose of this chemical down the drain.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note that specific toxicity data for this compound is limited.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄Cl₂N₂ | [2] |
| Molecular Weight | 150.99 g/mol | [2] |
| Melting Point | ~248°C (decomposition) | [2] |
| Occupational Exposure Limits | Not established | [1] |
| Acute Oral Toxicity (LD50) | Data not available | |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Acute Inhalation Toxicity (LC50) | Data not available |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
